Oleyltrimethylammonium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
trimethyl-[(Z)-octadec-9-enyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h12-13H,5-11,14-21H2,1-4H3;1H/q+1;/p-1/b13-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUSYMLLVVXGI-USGGBSEESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042495 | |
| Record name | Trimethyloleylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10450-69-8 | |
| Record name | Oleyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecen-1-aminium, N,N,N-trimethyl-, chloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyloleylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloleylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6AT2HUM92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Oleyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride is a quaternary ammonium salt, a cationic surfactant with a range of applications stemming from its amphiphilic nature. This document provides a comprehensive overview of its chemical and physical properties, methodologies for its synthesis and characterization, and insights into its applications, particularly in the realm of drug delivery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and pharmaceutical development.
Core Chemical Properties
This compound possesses a unique molecular structure, featuring a long, unsaturated oleyl (C18:1) hydrocarbon tail that imparts hydrophobicity, and a positively charged trimethylammonium head group responsible for its hydrophilic character. This dual nature governs its behavior in various solvents and at interfaces.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | trimethyl-[(9Z)-octadec-9-en-1-yl]azanium;chloride | --INVALID-LINK-- |
| Molecular Formula | C₂₁H₄₄ClN | --INVALID-LINK-- |
| Molecular Weight | 346.03 g/mol | --INVALID-LINK-- |
| Appearance | White hygroscopic crystals (for similar trimethylammonium chlorides) | --INVALID-LINK-- |
| Melting Point | 230-232 °C (Decomposition for a similar compound) | --INVALID-LINK-- |
| Boiling Point | Data not available | |
| Solubility | Generally more soluble in organic solvents than in water. Soluble in ethanol. Insoluble in ether, petroleum ether, benzene, and carbon disulfide (for similar trimethylammonium chlorides). | --INVALID-LINK-- |
Table 2: Surfactant Properties of this compound and Related Compounds
| Property | Value | Notes |
| Critical Micelle Concentration (CMC) | Data not available for this compound. For Hexadecyltrimethylammonium bromide (a C16 analogue), the CMC is 0.00092 M. | --INVALID-LINK-- |
| Surface Tension | Data not available for this compound. The limiting surface tension for Dodecyltrimethylammonium bromide (a C12 analogue) is approximately 35.25 mN/m. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Oleyl Chloride from Oleyl Alcohol
This step involves the conversion of the hydroxyl group of oleyl alcohol into a more reactive leaving group, typically a chloride.
-
Materials: Oleyl alcohol, thionyl chloride (SOCl₂), pyridine, and a non-polar solvent like petroleum ether.
-
Procedure:
-
Dissolve oleyl alcohol in petroleum ether in a reaction flask equipped with a stirrer and a reflux condenser.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride to the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C).[1]
-
The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude oleyl chloride.
-
Step 2: Quaternization of Trimethylamine with Oleyl Chloride
This is the final step where the tertiary amine, trimethylamine, is alkylated with the prepared oleyl chloride.
-
Materials: Oleyl chloride, trimethylamine, and a polar organic solvent such as acetonitrile.
-
Procedure:
-
Dissolve oleyl chloride in acetonitrile in a pressure-rated reactor.
-
Introduce a stoichiometric amount of trimethylamine into the reactor.
-
The reaction is typically carried out under pressure and at an elevated temperature (e.g., 90 °C) for several hours.[1]
-
After the reaction, the mixture is cooled, and the crude product is precipitated.
-
The product can be purified by washing with a non-polar solvent like anhydrous ether and then dried under vacuum to yield this compound as a solid.[1]
-
Figure 1: A simplified workflow for the synthesis of this compound.
Characterization of Micellar Properties
The formation of micelles is a key characteristic of surfactants in solution above a certain concentration known as the Critical Micelle Concentration (CMC).
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
-
Surface Tensiometry:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus.[2][3]
-
-
Conductivity Measurement:
-
Prepare a series of aqueous solutions of this compound.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified by a distinct change in the slope of the plot.[4]
-
Figure 2: Relationship between surfactant concentration and micelle formation.
Applications in Drug Delivery
Cationic surfactants like this compound are of significant interest in drug delivery due to their ability to self-assemble into micelles and interact with biological membranes.
Mechanism of Action in Drug Delivery
While specific signaling pathways involving this compound are not well-documented in the available literature, a general mechanism for its role as a drug delivery vehicle can be proposed based on the properties of cationic micelles.
-
Encapsulation of Hydrophobic Drugs: The hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility in aqueous environments.
-
Interaction with Cell Membranes: The positively charged surface of the micelles can interact electrostatically with the negatively charged components of cell membranes (e.g., phospholipids and proteins).
-
Enhanced Cellular Uptake: This interaction can facilitate the uptake of the drug-loaded micelles into cells through processes like endocytosis.
-
Drug Release: Once inside the cell, changes in the local environment (e.g., pH) can trigger the disassembly of the micelles, leading to the release of the encapsulated drug.
Figure 3: Proposed mechanism of drug delivery by a cationic micelle.
Conclusion
This compound is a cationic surfactant with properties that make it a candidate for various applications, including as an excipient in drug delivery systems. This guide has summarized its known chemical and physical properties and provided general experimental protocols for its synthesis and characterization based on related compounds. Further research is required to determine specific quantitative data for its surfactant properties and to elucidate its precise mechanisms of action in biological systems. The provided diagrams offer a visual representation of the key concepts discussed.
References
An In-depth Technical Guide to the Physical Properties of Oleyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Oleyltrimethylammonium chloride is a quaternary ammonium salt that functions as a cationic surfactant. Its amphiphilic nature, characterized by a long oleyl (C18) hydrocarbon tail and a hydrophilic quaternary ammonium headgroup, makes it a compound of significant interest in various scientific and industrial applications, including as a disinfectant, in the formulation of personal care products, and notably in drug delivery systems as a component of liposomes and other nanoparticle-based carriers. This technical guide provides a comprehensive overview of its core physical properties, the experimental methods used to determine them, and its functional role in macromolecular assemblies.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its application in formulation development and for understanding its behavior in various solvent systems.
| Property | Value |
| IUPAC Name | trimethyl-[(Z)-octadec-9-enyl]azanium chloride[1] |
| Synonyms | Trimethyloleylammonium chloride, Oleyltrimonium chloride, Aliquat 21, NORAMIUM MO 50[1] |
| CAS Number | 10450-69-8 |
| Molecular Formula | C₂₁H₄₄ClN[1] |
| Molecular Weight | 346.03 g/mol [1] |
| Appearance | Typically a white to off-white crystalline powder or solid. |
| Melting Point | 230-232 °C (Note: Quaternary ammonium salts may decompose at high temperatures) |
| Boiling Point | Not applicable; decomposes upon strong heating. |
| Solubility | Soluble in water and polar organic solvents like ethanol. Insoluble in non-polar solvents like ether.[2][3] |
| Critical Micelle Concentration (CMC) | The CMC is a critical parameter for surfactants, representing the concentration at which molecules self-assemble into micelles. While a specific, experimentally verified value for this compound is not readily available in the cited literature, it is expected to be in the millimolar (mM) range in aqueous solutions, similar to other single-chain cationic surfactants with long alkyl chains like cetyltrimethylammonium chloride (CTAC).[4][5] The CMC is influenced by factors such as temperature, pH, and the presence of electrolytes.[6] |
**Experimental Protocols for Property Determination
The determination of the physical properties of surfactants like this compound requires precise experimental techniques. Below are detailed methodologies for key analytical procedures.
Melting Point Determination using the Capillary Method
The melting point provides an indication of the purity of a crystalline solid.[7][8]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Glass capillary tubes (sealed at one end)[10]
-
Sample of this compound
-
Spatula and watch glass
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is placed on a watch glass. The open end of a capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[11]
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[7]
-
Purity Assessment: A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[11]
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.[6]
Objective: To find the concentration at which this compound monomers in solution begin to form micelles.
Principle: Below the CMC, surfactant molecules accumulate at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with increasing concentration.[12]
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Beaker or sample vessel
Procedure:
-
Stock Solution Preparation: A concentrated stock solution of this compound in deionized water is prepared.
-
Serial Dilutions: A series of solutions with increasing concentrations of the surfactant are prepared from the stock solution.
-
Measurement: For each concentration, the surface tension is measured using the tensiometer. The ring or plate must be thoroughly cleaned between measurements.
-
Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[12]
Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the monomers aggregate into micelles. While the micelles are charged, their mobility is lower than that of the individual ions, and they bind counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.[13]
Apparatus:
-
Conductometer with a calibrated probe
-
Volumetric glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: A series of this compound solutions of varying concentrations are prepared in deionized water.
-
Measurement: The conductivity probe is immersed in each solution (maintained at a constant temperature), and the conductivity is recorded.
-
Data Analysis: A graph of specific conductivity versus surfactant concentration is plotted. The graph will display two linear portions. The concentration at which the slope changes corresponds to the CMC.[13]
Visualizations of Molecular Behavior and Applications
Micelle Formation Workflow
The formation of micelles is a fundamental property of surfactants in solution. This process is concentration-dependent and represents a key mechanism for the solubilization of hydrophobic substances in aqueous media.
References
- 1. This compound | C21H44N.Cl | CID 6436370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. TRIMETHYLAMMONIUM ETHANOL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. phavi.umcs.pl [phavi.umcs.pl]
An In-Depth Technical Guide on the Core Mechanism of Action of Oleyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyltrimethylammonium chloride (OTAC) is a quaternary ammonium compound with a long oleyl alkyl chain, exhibiting potent surfactant and antimicrobial properties. Its primary mechanism of action involves the disruption of cell membrane integrity, leading to a cascade of events that culminate in cell death. This technical guide delineates the core mechanisms of OTAC, focusing on its interaction with the cell membrane, induction of apoptosis, and the associated signaling pathways. Detailed experimental protocols and quantitative data are provided to facilitate further research and development of OTAC-based applications.
Core Mechanism of Action: Cell Membrane Disruption
The defining characteristic of this compound's mechanism of action is its ability to compromise the structural and functional integrity of cellular membranes. As a cationic surfactant, the positively charged trimethylammonium headgroup of OTAC interacts electrostatically with the negatively charged components of microbial and cancer cell membranes, such as phospholipids and teichoic acids. The long, hydrophobic oleyl tail then inserts into the lipid bilayer, disrupting the packing of phospholipids.
This insertion leads to:
-
Increased Membrane Permeability: The disruption of the lipid bilayer creates pores and increases the fluidity of the membrane, leading to the leakage of essential intracellular components, including ions (e.g., K+), metabolites, and macromolecules.
-
Loss of Membrane Potential: The uncontrolled movement of ions across the compromised membrane dissipates the electrochemical gradients that are crucial for cellular processes such as ATP synthesis and transport of nutrients.
Visualization of Membrane Interaction
The interaction and subsequent disruption of the cell membrane by OTAC can be conceptualized as a multi-step process.
Caption: Interaction of OTAC with the Cell Membrane.
Induction of Apoptosis
Beyond direct membrane lysis, this compound is a potent inducer of apoptosis, or programmed cell death. This is a critical mechanism, particularly in its potential application as an anticancer agent. The apoptotic cascade is initiated by cellular stress caused by membrane damage and the influx of extracellular signals.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The primary apoptotic pathway activated by OTAC is the intrinsic, or mitochondrial, pathway.
-
Mitochondrial Membrane Depolarization: OTAC-induced damage extends to the mitochondrial membranes, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-Apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Role of Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. OTAC-induced stress is believed to shift this balance in favor of the pro-apoptotic members, promoting the permeabilization of the mitochondrial outer membrane.
Signaling Pathway Diagram
The signaling cascade leading to apoptosis is illustrated below.
Caption: OTAC-Induced Intrinsic Apoptosis Pathway.
Potential Involvement of Other Signaling Pathways
While the direct membrane-disrupting and subsequent apoptotic effects are central, other signaling pathways may also be modulated by OTAC.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Cellular stress induced by OTAC could potentially activate JNK and p38 pathways, which are often associated with apoptosis.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a key survival pathway. Inhibition of this pathway can sensitize cells to apoptosis. It is plausible that OTAC-induced cellular stress could lead to the downregulation of the PI3K/Akt pathway, further promoting cell death.
Further research is required to fully elucidate the role of these pathways in the mechanism of action of this compound.
Quantitative Data
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) against cancer cell lines and its minimum inhibitory concentration (MIC) against various microorganisms. While specific data for OTAC is limited in publicly available literature, the following tables summarize typical ranges for similar long-chain quaternary ammonium compounds.
Table 1: Cytotoxicity (IC50) of Long-Chain Quaternary Ammonium Compounds against Cancer Cell Lines
| Cell Line | Compound Type | IC50 (µM) | Reference |
| L929 (Fibroblast) | Methacryloxylethyl cetyl ammonium chloride | 25 - 35 | [1] |
| Various Cancer Lines | Alkyltrimethylammonium bromides | 10 - 50 | [2] |
Table 2: Antimicrobial Activity (MIC) of Quaternary Ammonium Compounds
| Microorganism | Compound Type | MIC (µg/mL) | Reference |
| E. coli | Poly(METAC) | 370 | [3] |
| B. subtilis | Poly(METAC) | 123 | [3] |
| S. aureus (MSSA) | Poly(METAC) | 1100 | [3] |
| C. albicans | Poly(METAC) | 370 | [3] |
| E. coli | Alkyl-trimethyl ammonium bromide | 0.312 - 2.5 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound.
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye, DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), is a voltage-sensitive dye that enters depolarized cells and binds to intracellular proteins, resulting in an increase in fluorescence.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells as previously described.
-
Dye Loading: Incubate the cells with 5 µM DiBAC4(3) in culture medium for 30 minutes at 37°C.
-
Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filters (excitation ~490 nm, emission ~516 nm).
-
Analysis: Quantify the fluorescence intensity of individual cells. An increase in fluorescence intensity indicates a decrease in mitochondrial membrane potential.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is useful for examining the expression levels of key apoptotic proteins like caspases and Bcl-2 family members.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
The logical flow of experiments to elucidate the mechanism of action of OTAC is presented below.
References
An In-depth Technical Guide to Oleyltrimethylammonium Chloride (CAS 10450-69-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride (CAS 10450-69-8), also known as oleyltrimonium chloride, is a quaternary ammonium compound. It is a cationic surfactant with a long oleyl chain providing hydrophobic properties and a positively charged trimethylammonium head group conferring hydrophilicity.[1] This amphiphilic nature drives its utility in a variety of applications, including as an emulsifier, conditioning agent, and antimicrobial agent.[1] Its potential in the formulation of drug delivery systems, such as nanoparticles and liposomes, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and biological effects of this compound, with a focus on its relevance to researchers and drug development professionals.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10450-69-8 | [1][2] |
| Molecular Formula | C21H44ClN | [3] |
| Molecular Weight | 346.03 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 230-232 °C | [2] |
| Solubility | Generally soluble in water | [1] |
| Synonyms | Oleyltrimonium chloride, (9Z)-N,N,N-trimethyloctadec-9-en-1-aminium chloride, Trimethyl oleyl ammonium chloride | [1] |
Toxicological Information
| Hazard | Description | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2][4] |
| Eye Damage/Irritation | Causes serious eye damage. | [2][4] |
| Aquatic Hazard | Very toxic to aquatic life. | [2] |
Synthesis
A general synthesis route for this compound involves the quaternization of oleylamine. This process is a standard method for producing quaternary ammonium compounds.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocols
Due to a lack of publicly available, detailed experimental protocols specifically for this compound, the following are generalized methods based on similar cationic surfactants. These should be adapted and optimized for specific research needs.
Preparation of Cationic Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes, which can be adapted for the inclusion of this compound as a cationic lipid component.
Materials:
-
This compound
-
Neutral lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve this compound, DOPC, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
Nanoparticle Formation by Ionic Gelation
This protocol is adapted from methods used for forming nanoparticles with cationic polymers and can be a starting point for using this compound.
Materials:
-
This compound
-
Anionic crosslinking agent (e.g., sodium tripolyphosphate - TPP)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of this compound at a specific concentration.
-
Prepare an aqueous solution of TPP.
-
While stirring the this compound solution, add the TPP solution dropwise.
-
The formation of nanoparticles should be observed as a spontaneous opalescent suspension.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.
-
Nanoparticles can be collected by centrifugation and washed with deionized water to remove unreacted reagents.
Potential Applications and Biological Effects
Antimicrobial Activity
Quaternary ammonium compounds, including this compound, are known for their broad-spectrum antimicrobial properties. The primary mechanism of action is the disruption of the microbial cell membrane.
Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.
Drug and Gene Delivery
The cationic nature of this compound makes it a candidate for complexing with anionic molecules like DNA and RNA, facilitating their delivery into cells. It can also be incorporated into lipid-based nanoparticles to enhance the delivery of hydrophobic drugs.
Potential Cytotoxicity and Induction of Apoptosis
While beneficial for antimicrobial applications, the membrane-disrupting properties of cationic surfactants can also lead to cytotoxicity in mammalian cells. At certain concentrations, cationic lipids have been shown to induce apoptosis.
Caption: A potential intrinsic apoptosis pathway induced by cationic lipids.
Experimental Workflow: Nanoparticle Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of nanoparticles using this compound.
Caption: A typical workflow for nanoparticle synthesis and characterization.
Conclusion
This compound is a versatile cationic surfactant with established applications and significant potential in the field of drug delivery and biomedical research. Its physicochemical properties make it suitable for forming self-assembled structures like micelles and for incorporation into more complex formulations such as liposomes and nanoparticles. While its antimicrobial properties are well-recognized, further research is needed to fully elucidate its specific interactions with mammalian cells and its potential to modulate cellular signaling pathways. The generalized protocols and workflows provided in this guide offer a starting point for researchers to explore the applications of this compound in their own studies. As with any cationic lipid, careful consideration of its cytotoxic potential is crucial in the design of safe and effective formulations for therapeutic applications.
References
Trimethyloleylammonium Chloride: A Technical Overview for Researchers
Disclaimer: Extensive research for publicly available, in-depth technical data specifically on Trimethyloleylammonium Chloride (CAS 147-91-1) did not yield detailed information regarding its specific effects on intracellular signaling pathways, comprehensive experimental protocols for its biological evaluation, or extensive quantitative data from such studies. The majority of available information pertains to its properties as a cationic surfactant with applications in various industries.
This guide, therefore, provides a comprehensive overview of the core characteristics of Trimethyloleylammonium Chloride based on available data and extrapolates potential biological activities and mechanisms based on the well-established properties of structurally related quaternary ammonium cationic surfactants. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is critically needed.
Core Chemical and Physical Properties
Trimethyloleylammonium chloride is a quaternary ammonium salt. It possesses a hydrophilic quaternary ammonium head group and a long hydrophobic oleyl tail, rendering it a cationic surfactant. This amphiphilic nature dictates its behavior in aqueous and lipid environments and is central to its industrial applications and potential biological activities.
| Property | Value | Reference |
| CAS Number | 147-91-1 | [1] |
| Molecular Formula | C21H44ClN | [][3] |
| Molecular Weight | 346.03 g/mol | [][3] |
| Synonyms | (Z)-N,N,N-trimethyloctadec-9-en-1-aminium chloride, Oleyltrimethylammonium chloride | [3][4] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Critical Micelle Concentration (CMC) | Data not available |
Postulated Biological Activities and Mechanisms of Action
Based on the extensive literature on quaternary ammonium compounds (QACs), the primary biological activity of Trimethyloleylammonium chloride is predicted to be antimicrobial and cytotoxic. The fundamental mechanism of action for this class of compounds is the disruption of cellular membrane integrity.
Antimicrobial and Cytotoxic Mechanism
The cationic headgroup of Trimethyloleylammonium chloride is expected to interact with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and teichoic acids. The hydrophobic tail then inserts into the lipid bilayer, disrupting its structure and function. This can lead to:
-
Increased membrane permeability and leakage of intracellular components.
-
Dissipation of the electrochemical gradient across the membrane.
-
Inhibition of membrane-bound enzymes and transport proteins.
-
Ultimately, cell lysis and death.
dot
References
Introduction to Quaternary Ammonium Compounds (QACs)
An In-depth Technical Guide to Quaternary Ammonium Compounds: Core Principles and Applications
Quaternary Ammonium Compounds, commonly referred to as QACs or "quats," are a diverse class of cationic surfactants with a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[1][2][3][4] Their amphiphilic nature, consisting of a positively charged hydrophilic head and a hydrophobic tail, allows them to effectively interact with and disrupt microbial cell membranes, making them invaluable as disinfectants, antiseptics, preservatives, and antistatic agents.[5][6] First approved for use in 1947, QACs are now integral components in household cleaners, personal care products, and a wide array of pharmaceutical and medical applications, from surface disinfectants to preservatives in ophthalmic solutions.[5][7][8] Their use has seen a significant increase, particularly in response to global health concerns like the COVID-19 pandemic.[7][9] This guide provides a fundamental understanding of QACs for researchers, scientists, and drug development professionals, covering their core structure, mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Structure and Classification
The fundamental structure of a QAC consists of a central nitrogen atom bonded to four organic groups (R groups), giving the nitrogen a permanent positive charge.[4][6][10] This cationic nature is a key determinant of their function. The R groups can be alkyl or aryl chains of varying lengths and complexities, and the nature of these groups dictates the compound's specific properties and antimicrobial efficacy.[7][10]
QACs are often categorized into groups based on the substituents attached to the nitrogen atom. The U.S. Environmental Protection Agency (EPA) classifies them into four main groups:[7][10][11]
-
Group I: These are dialkyl dimethyl ammonium chlorides (DDACs), characterized by two long alkyl chains and two methyl groups. They are known for their fungicidal and bactericidal properties.[10]
-
Group II: Known as alkyl dimethyl benzyl ammonium chlorides (ADBACs), these compounds feature one long alkyl chain, two methyl groups, and a benzyl ring. This group includes the widely used Benzalkonium chloride (BAC).[10]
-
Group III: This group includes QACs with di- and trichlorobenzyl substitutions.[7][11]
-
Group IV: This category encompasses QACs with more complex or unusual substituents, such as those with charged heterocyclic structures.[7][11]
The length of the alkyl chains is critical; maximum antimicrobial activity against Gram-positive bacteria and yeasts is typically observed with chain lengths of C12-C14, while activity against Gram-negative bacteria is often highest with C14-C16 chains.[12]
Physicochemical Properties
The physicochemical properties of QACs are largely governed by their molecular structure, particularly the length of the alkyl chains and the nature of the counter-ion (commonly chloride or bromide). These properties influence their solubility, surfactant activity, and ultimately, their biocidal effectiveness.
| Property | Description | Common QAC Examples |
| Water Solubility | Generally high due to the charged cationic head. Shorter alkyl chains increase water solubility.[7][8][11] | Benzalkonium Chloride (BKC), Cetylpyridinium Chloride (CPC) are readily soluble in water. |
| Volatility | Low volatility, which contributes to their persistence on treated surfaces and in indoor environments.[7][11] | Most QACs used in disinfectants are non-volatile.[8] |
| Hydrophobicity | Varies with alkyl chain length. Measured by the octanol-water partition coefficient (log Kow). Longer chains increase hydrophobicity. Most common QACs have low to moderate hydrophobicity (log Kow < 4).[7][11] | Didecyldimethylammonium chloride (DDAC) is more hydrophobic than shorter-chain analogues. |
| Surface Activity | As cationic surfactants, they reduce surface tension at interfaces, which aids in cleaning and allows them to interact with microbial membranes.[2][4] | Cetrimide and Benzethonium chloride are strong surfactants. |
| Stability | QACs are generally stable compounds, especially in formulated products.[8] However, their activity can be neutralized by anionic detergents like common soaps.[8] | Formulated BKC is documented to be stable for five years.[8] |
Mechanism of Antimicrobial Action
The primary mechanism of action for QACs is the disruption of microbial cell membranes, a multi-step process driven by electrostatic and hydrophobic interactions.[1][2][3] This direct, physical mode of action makes the development of microbial resistance less probable compared to antibiotics that target specific metabolic pathways.[13]
The process can be summarized in the following stages:
-
Adsorption and Penetration: The positively charged QAC molecule is electrostatically attracted to the negatively charged microbial cell surface. It adsorbs onto the cell wall and begins to penetrate its layers.[2][14]
-
Membrane Binding and Disruption: The hydrophobic alkyl chains of the QAC penetrate the hydrophobic core of the cytoplasmic membrane.[14] This insertion disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and pressure.[3][14]
-
Leakage of Cellular Contents: The structural integrity of the membrane is compromised, leading to the leakage of essential low-molecular-weight intracellular components, such as potassium ions, amino acids, and nucleotides.[2][3]
-
Enzymatic Inhibition and Degradation: Disruption of the membrane leads to the inactivation of critical membrane-bound enzymes. This is followed by the degradation of proteins and nucleic acids, ultimately causing cell death.[2]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. brieflands.com [brieflands.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 12. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Oleyltrimethylammonium Chloride in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride (OTAC) is a cationic surfactant that is emerging as a versatile and effective capping and shape-directing agent in the synthesis of various nanoparticles. Its unique molecular structure, featuring a long, unsaturated oleyl tail and a positively charged quaternary ammonium headgroup, imparts specific properties to the nanoparticles it stabilizes. This makes OTAC-stabilized nanoparticles particularly promising for applications in drug delivery, biomedical imaging, and catalysis.
The oleyl group, an 18-carbon chain with a cis-double bond, provides excellent steric hindrance, which prevents nanoparticle aggregation and allows for controlled growth. The trimethylammonium headgroup imparts a positive surface charge (zeta potential), which is crucial for electrostatic stabilization in colloidal suspensions and for facilitating interactions with negatively charged biological membranes, a key aspect in drug delivery.
These application notes provide an overview of the role of OTAC in the synthesis of metallic and silica nanoparticles, along with detailed experimental protocols based on analogous and closely related surfactant systems. The information is intended to serve as a comprehensive guide for researchers looking to leverage the unique properties of OTAC in their nanoparticle formulations.
Role of this compound in Nanoparticle Synthesis
OTAC's primary functions in nanoparticle synthesis are:
-
Stabilization: The oleyl chain adsorbs onto the nanoparticle surface, creating a protective layer that sterically hinders particle aggregation. The cationic headgroup provides electrostatic repulsion between particles, further enhancing colloidal stability.
-
Shape Direction: Similar to other long-chain quaternary ammonium surfactants like cetyltrimethylammonium chloride (CTAC), OTAC can selectively bind to specific crystallographic faces of growing nanocrystals. This differential binding alters the growth rates of different faces, leading to the formation of anisotropic nanostructures such as nanorods and nanocubes.
-
Micelle Formation: In aqueous solutions, OTAC can form micelles that act as nanoreactors or templates, guiding the formation and morphology of nanoparticles, particularly in the synthesis of mesoporous silica.
-
Phase Transfer: The amphiphilic nature of OTAC can be exploited in two-phase synthesis systems to transfer nanoparticle precursors or nascent nanoparticles between aqueous and organic phases.
-
Bio-interfacing: The positive charge conferred by the trimethylammonium group promotes interaction with and uptake by cells, which typically have a negatively charged cell membrane. This is a critical feature for applications in drug and gene delivery.
Applications in Nanoparticle Synthesis
Gold Nanoparticle Synthesis
While specific protocols detailing the use of OTAC in gold nanoparticle synthesis are not abundant in publicly available literature, its structural analog, CTAC, is widely used, particularly in the seed-mediated synthesis of gold nanorods. The principles and protocols for CTAC can be adapted for OTAC, with the expectation of similar shape-directing effects. The oleyl chain in OTAC may offer different packing densities on the nanoparticle surface compared to the saturated cetyl chain of CTAC, potentially influencing the final aspect ratio of the nanorods.
Key Experimental Parameters for Gold Nanorod Synthesis (Adapted from CTAC-based methods)
| Parameter | Value/Range | Purpose |
| Seed Solution | ||
| HAuCl4 Concentration | 0.25 mM | Gold precursor |
| Sodium Citrate Conc. | 2.5 mM | Initial reducing and stabilizing agent |
| NaBH4 Concentration | 10 mM (ice-cold) | Strong reducing agent to form seed particles |
| Growth Solution | ||
| HAuCl4 Concentration | 0.5 - 1.0 mM | Gold precursor for rod growth |
| OTAC Concentration | 50 - 100 mM | Capping and shape-directing agent |
| Ascorbic Acid Conc. | 0.4 - 0.8 mM | Mild reducing agent |
| AgNO3 Concentration | 0.04 - 0.12 mM | Additive to control aspect ratio |
| Temperature | 25 - 30 °C | Reaction temperature |
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
This compound (OTAC)
-
Sodium borohydride (NaBH4)
-
L-Ascorbic acid
-
Silver nitrate (AgNO3)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Preparation of Seed Solution:
-
To 5 mL of a 0.2 M OTAC solution, add 5 mL of 0.5 mM HAuCl4.
-
While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH4.
-
The solution color will change to brownish-yellow.
-
Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25-30 °C for at least 30 minutes before use.
-
-
Preparation of Growth Solution:
-
In a separate container, add 50 mL of 0.2 M OTAC solution.
-
Add 2.5 mL of 4 mM AgNO3 solution.
-
Add 50 mL of 1 mM HAuCl4.
-
Gently mix the solution until the initial orange color fades.
-
Add 0.7 mL of 0.1 M ascorbic acid. The solution will become colorless as Au(III) is reduced to Au(I).
-
-
Growth of Nanorods:
-
Add 120 µL of the aged seed solution to the growth solution.
-
Mix gently and then leave the solution undisturbed overnight at 25-30 °C.
-
The solution color will gradually change, indicating the formation of gold nanorods.
-
-
Purification:
-
Centrifuge the nanorod solution to remove excess reactants and unbound OTAC. The centrifugation speed and time will depend on the size and aspect ratio of the nanorods.
-
Remove the supernatant and resuspend the pellet in deionized water. Repeat the centrifugation and resuspension steps at least twice.
-
Silica Nanoparticle Synthesis
In the synthesis of mesoporous silica nanoparticles (MSNs), cationic surfactants like OTAC act as structure-directing agents. They form micelles in the reaction medium, which serve as templates around which silica precursors (like tetraethyl orthosilicate, TEOS) hydrolyze and condense. After the silica framework is formed, the surfactant template is removed, typically by calcination or solvent extraction, leaving behind a porous structure.
Key Experimental Parameters for Mesoporous Silica Nanoparticle Synthesis (Adapted from CTAC-based methods)
| Parameter | Value/Range | Purpose |
| OTAC Concentration | 1.0 - 5.0 mg/mL | Template/Structure-directing agent |
| TEOS Concentration | 0.5 - 2.0 mL | Silica precursor |
| Catalyst (e.g., NH4OH) | pH 10-12 | To catalyze the hydrolysis of TEOS |
| Co-solvent (e.g., Ethanol) | Varies | To solubilize TEOS |
| Temperature | 25 - 80 °C | Reaction temperature |
| Template Removal | Calcination or Solvent Extraction | To create pores |
Materials:
-
This compound (OTAC)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (NH4OH, 28-30%)
-
Ethanol
-
Deionized water
Procedure:
-
Template Solution Preparation:
-
Dissolve 1.0 g of OTAC in 480 mL of deionized water.
-
Add 200 mL of ethanol and stir for 30 minutes.
-
Add 3.5 mL of NH4OH to the solution and adjust the temperature to 80 °C.
-
-
Silica Framework Formation:
-
While stirring the template solution vigorously, add 5.0 mL of TEOS dropwise.
-
Continue stirring at 80 °C for 2 hours. A white precipitate will form.
-
-
Particle Collection and Washing:
-
Collect the nanoparticles by centrifugation or filtration.
-
Wash the particles thoroughly with deionized water and then with ethanol to remove residual reactants.
-
-
Template Removal (Solvent Extraction):
-
Resuspend the washed nanoparticles in a solution of 1% NaCl in ethanol.
-
Stir for 6 hours at 60 °C to exchange the OTAC with ions from the solution.
-
Centrifuge and repeat the extraction process.
-
Finally, wash with pure ethanol and dry the resulting mesoporous silica nanoparticles.
-
Drug Delivery Applications
The positive surface charge of OTAC-stabilized nanoparticles is a key feature for drug delivery applications. This positive charge facilitates the interaction with and uptake by negatively charged cell membranes, primarily through endocytosis.
Cellular Uptake Mechanism
The uptake of positively charged nanoparticles by cells is a complex process involving several endocytic pathways.
Cellular uptake of OTAC-stabilized nanoparticles.
Logical Workflow for Drug Delivery Application Development:
Workflow for developing OTAC-nanoparticles for drug delivery.
Signaling Pathways in Cancer Therapy
While specific signaling pathways directly modulated by OTAC-capped nanoparticles are not yet well-defined, their primary role in cancer therapy is to deliver cytotoxic drugs more effectively to tumor cells. The enhanced cellular uptake can lead to higher intracellular concentrations of the drug, thereby amplifying its therapeutic effect on various cancer-related signaling pathways. For instance, if a drug like Doxorubicin is delivered, the nanoparticles would facilitate its entry into the cell, where it can then intercalate with DNA and inhibit topoisomerase II, ultimately leading to apoptosis through pathways involving p53 and caspases.
Conclusion
This compound is a promising surfactant for the synthesis of functional nanoparticles with significant potential in biomedical applications. Its ability to control nanoparticle size and shape, coupled with the positive surface charge it imparts, makes it an excellent candidate for creating efficient drug delivery vehicles. The protocols and data presented here, based on closely related and analogous systems, provide a solid foundation for researchers to begin exploring the use of OTAC in their own work. Further research into the specific effects of the oleyl chain and the optimization of synthesis parameters will undoubtedly expand the utility of OTAC in the field of nanotechnology.
Application Notes and Protocols for Oleyltrimethylammonium Chloride (OTAC) in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride (OTAC) is a cationic lipid that holds significant promise as a non-viral vector for gene delivery. Its amphiphilic structure, comprising a positively charged trimethylammonium head group and a hydrophobic oleyl tail, facilitates the encapsulation and delivery of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells. This document provides detailed application notes and experimental protocols for utilizing OTAC in gene delivery research, based on established methodologies for similar cationic lipids. It is important to note that specific conditions and concentrations may require optimization for your particular cell type and application.
Principle of OTAC-Mediated Gene Delivery
OTAC-based gene delivery vectors, typically formulated as liposomes or nanoparticles, function through a multi-step process. The positively charged OTAC molecules interact electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the formation of condensed, stable complexes known as lipoplexes. These lipoplexes, with a net positive charge, can then associate with the negatively charged cell membrane and are subsequently internalized by the cell, primarily through endocytosis. Once inside the cell, the lipoplexes must escape the endosomal pathway to release their nucleic acid cargo into the cytoplasm. For DNA, further transport to the nucleus is required for gene expression.
Data Presentation
The following tables summarize representative quantitative data for cationic lipid-based gene delivery systems. These values are provided as a general reference and may vary depending on the specific formulation, cell type, and experimental conditions.
Table 1: Representative Transfection Efficiency of Cationic Lipid-Based Nanoparticles
| Cell Line | Cationic Lipid Formulation | Transfection Reagent/DNA Ratio (w/w) | Transfection Efficiency (%) | Reference |
| AGS | X-tremeGENE HP™ | 2:1 | 36.9 | [1] |
| AGS | Attractene™ | 1.5:0.4 | 29 | [1] |
| HeLa | Spermine-C14 Liposomes | 25:1 | ~85 (relative to Lipofectamine 2000) | [2] |
| HEK293 | LPHNSs (18% DOTAP) | 90:1 | ~35 | [3] |
| 293T | Cationic Lipid 1a/DOPE | 4:1 (N/P ratio) | ~45 | [4] |
Table 2: Representative Cytotoxicity of Cationic Lipid-Based Formulations
| Cell Line | Cationic Lipid Formulation | Concentration/Ratio | Cell Viability (%) | Assay | Reference |
| AGS | X-tremeGENE HP™ | Optimal for transfection | 68-75 | MTT | [1] |
| AGS | Attractene™ | Optimal for transfection | 74.5-95.5 | MTT | [1] |
| HEK293T | LPHNSs (24% DOTAP) | 90:1 (NS:pDNA) | ~70 | CCK-8 | [3] |
Experimental Protocols
Protocol 1: Preparation of OTAC-Based Cationic Liposomes
This protocol describes the preparation of OTAC-containing liposomes using the thin-film hydration method. A neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is often included to enhance transfection efficiency.
Materials:
-
This compound (OTAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve OTAC and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) pre-warmed to a temperature above the lipid phase transition temperature.
-
Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: Sonicate the MLV suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles (SUVs).
-
Extrusion (Recommended): For more uniform liposome size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times to obtain large unilamellar vesicles (LUVs) of a consistent size.[5]
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider storing under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: Formulation of OTAC/Nucleic Acid Lipoplexes
This protocol details the formation of complexes between the cationic OTAC liposomes and the nucleic acid cargo.
Materials:
-
Prepared OTAC-based cationic liposomes
-
Nucleic acid (plasmid DNA or siRNA) in a nuclease-free buffer
-
Serum-free cell culture medium (e.g., Opti-MEM®)
Procedure:
-
Dilution:
-
In separate sterile tubes, dilute the required amount of OTAC liposomes and nucleic acid in serum-free medium.
-
-
Complex Formation:
-
Gently add the diluted nucleic acid to the diluted liposome solution. Do not vortex. Mix by gentle pipetting or flicking the tube.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[6] The optimal incubation time may need to be determined empirically.
-
Protocol 3: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent mammalian cells with OTAC/nucleic acid lipoplexes.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium (with serum and antibiotics)
-
Serum-free cell culture medium
-
Prepared OTAC/nucleic acid lipoplexes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, gently wash the cells with PBS.
-
Replace the medium with fresh, complete culture medium.
-
Add the prepared OTAC/nucleic acid lipoplex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the gene of interest and the cell type.
-
-
Analysis:
-
After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for a fluorescent reporter gene, or by qPCR or Western blot for other genes of interest).
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of the OTAC formulations using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Cells seeded in a 96-well plate
-
OTAC formulations at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the OTAC formulation to be tested. Include untreated cells as a control.
-
Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Visualizations
Cellular Uptake and Intracellular Trafficking of OTAC Lipoplexes
Caption: Cellular uptake and intracellular fate of OTAC lipoplexes.
Experimental Workflow for OTAC-Mediated Gene Transfection
Caption: Workflow for in vitro gene transfection using OTAC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Oleyltrimethylammonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride is a quaternary ammonium salt that can function as a phase transfer catalyst (PTC). PTCs are valuable tools in organic synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The lipophilic oleyl group and the hydrophilic quaternary ammonium head of this compound impart surfactant-like properties, enabling the transport of ionic reactants across the phase boundary, thereby accelerating reaction rates and often improving yields under milder conditions.
Phase transfer catalysis is particularly beneficial in "green chemistry" as it can reduce the need for harsh organic solvents and may allow for the use of water as a solvent.[1][2] This document provides an overview of the applications of long-chain quaternary ammonium salts like this compound as phase transfer catalysts, including a general reaction mechanism and a detailed experimental protocol for a representative nucleophilic substitution reaction.
Mechanism of Action
The primary mechanism of phase transfer catalysis with quaternary ammonium salts involves the formation of an ion pair between the catalyst and the reactant in the aqueous phase. This ion pair, being more lipophilic than the original reactant, can then migrate into the organic phase to react with the substrate.
The catalytic cycle can be summarized as follows:
-
Anion Exchange: The quaternary ammonium cation (Q⁺) exchanges its counter-ion (Cl⁻) for the anionic reactant (Nu⁻) from the aqueous phase at the interface of the two liquid phases.
-
Phase Transfer: The newly formed ion pair (Q⁺Nu⁻) is sufficiently soluble in the organic phase to move across the phase boundary.
-
Reaction: In the organic phase, the "naked" and thus highly reactive nucleophile (Nu⁻) attacks the organic substrate (R-X) to form the desired product (R-Nu).
-
Catalyst Regeneration: The quaternary ammonium cation, now paired with the leaving group (X⁻), migrates back to the aqueous phase, where it can exchange X⁻ for another Nu⁻, thus continuing the catalytic cycle.
Long-chain quaternary ammonium salts, such as those with oleyl, cetyl, or stearyl groups, can also form micelles, which can create a microenvironment that encapsulates the reactants and further enhances the reaction rate.[3][4]
Applications in Organic Synthesis
Long-chain quaternary ammonium salts are effective phase transfer catalysts for a variety of organic reactions, including:
-
Nucleophilic Substitution Reactions: This is one of the most common applications. Examples include the synthesis of ethers (Williamson ether synthesis), nitriles, esters, and sulfides.[5][6] The catalyst facilitates the transfer of nucleophiles like alkoxides, cyanide, carboxylates, and thiolates into the organic phase.
-
Alkylation Reactions: C-, N-, O-, and S-alkylation reactions are readily promoted by phase transfer catalysts.[6]
-
Oxidation and Reduction Reactions: While less common, certain oxidation and reduction reactions can be facilitated by PTCs.
Due to the structural similarity, the applications of cetyltrimethylammonium bromide (CTAB) and didecyldimethylammonium chloride can be considered analogous to those of this compound.[3][7]
Data Presentation
| Catalyst Type | Reactant (Aqueous) | Reactant (Organic) | Typical Solvent System | Relative Reaction Rate | Expected Yield |
| Long-Chain Quaternary Ammonium Salt (e.g., this compound) | Sodium Phenoxide | Benzyl Bromide | Toluene/Water | Moderate to High | Good to Excellent |
| Tetrabutylammonium Bromide (TBAB) | Sodium Phenoxide | Benzyl Bromide | Toluene/Water | High | Excellent |
| No Catalyst | Sodium Phenoxide | Benzyl Bromide | Toluene/Water | Very Low | Poor |
Experimental Protocols
The following is a detailed protocol for a Williamson ether synthesis, a classic example of a reaction that can be efficiently catalyzed by a phase transfer catalyst like this compound. This protocol is based on established procedures for similar long-chain quaternary ammonium salts.[8]
Reaction: Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Benzyl bromide
-
This compound (as the phase transfer catalyst)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (e.g., 9.4 g, 0.1 mol) and sodium hydroxide (e.g., 4.4 g, 0.11 mol) in 50 mL of deionized water. Stir until all solids have dissolved.
-
Addition of Organic Phase and Catalyst: To the aqueous solution, add 50 mL of toluene, followed by benzyl bromide (e.g., 17.1 g, 0.1 mol).
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.5-1 mol%, approximately 0.18-0.36 g).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with 2 x 25 mL of diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layer with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude benzyl phenyl ether.
-
-
Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. Phase_transfer_catalyst [chemeurope.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Sciencemadness Discussion Board - Testing phase-transfer catalysts. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. alfachemic.com [alfachemic.com]
- 6. jetir.org [jetir.org]
- 7. Sciencemadness Discussion Board - OTC PTC (Phase Transfer Catalysts) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Oleyltrimethylammonium Chloride: A Versatile Cationic Surfactant in Materials Science
For Immediate Release
Oleyltrimethylammonium chloride (OTMAC), a quaternary ammonium salt, is emerging as a versatile cationic surfactant with significant applications in various domains of materials science. Its unique molecular structure, featuring a long oleyl chain and a charged trimethylammonium headgroup, enables its use in the synthesis of advanced nanomaterials, the formulation of sophisticated drug delivery systems, and the modification of material surfaces to impart novel functionalities. This application note provides a detailed overview of OTMAC's current applications, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Key Applications in Materials Science
This compound's utility in materials science is primarily centered around three key areas:
-
Nanoparticle Synthesis: OTMAC can function as a capping agent or stabilizer in the synthesis of various nanoparticles. The oleyl group provides steric hindrance, preventing agglomeration, while the positively charged headgroup can influence the particle's surface charge and interaction with other molecules.
-
Template for Mesoporous Materials: Similar to other long-chain cationic surfactants, OTMAC can act as a structure-directing agent in the synthesis of mesoporous materials, such as silica. The self-assembly of OTMAC molecules into micelles provides a template around which the inorganic framework can form, leading to materials with high surface area and controlled pore sizes.
-
Drug Delivery Systems: The amphiphilic nature of OTMAC makes it a suitable component for drug delivery vehicles, particularly for encapsulating hydrophobic drugs. A structurally similar compound, (2,3-dioleoyl-propyl) trimethyl ammonium chloride, is utilized in the formation of cationic liposomes, highlighting the potential of oleyl-based quaternary ammonium salts in this field.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound and similar cationic surfactants in materials science applications. Due to the limited direct data on OTMAC, information on closely related and commonly used surfactants like cetyltrimethylammonium bromide (CTAB) is included for comparative purposes.
| Application Area | Surfactant | Parameter | Value | Reference |
| Mesoporous Silica Synthesis | CTAB | BET Surface Area | 1000 - 1250 m²/g | Inferred from similar synthesis protocols |
| CTAB | Pore Volume | up to 1.367 cm³/g | Inferred from similar synthesis protocols | |
| Nanoparticle Synthesis | Oleylamine | Gold Nanoparticle Size | 4.1 - 12.7 nm | Based on oleylamine as a related capping agent |
| Drug Delivery | (2,3-dioleoyl-propyl) trimethyl ammonium chloride | Purity for pharmaceutical adjuvant use | > 99% | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving cationic surfactants in materials science are provided below. While specific protocols for this compound are not widely published, the following established procedures for similar surfactants can be adapted.
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (Adapted from CTAB-based methods)
This protocol describes a method for synthesizing mesoporous silica nanoparticles using a cationic surfactant as a template.
Workflow for Mesoporous Silica Synthesis
A schematic workflow for the synthesis of mesoporous silica nanoparticles using a cationic surfactant template.
Materials:
-
This compound (OTMAC)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Ammonia solution (28-30%)
-
Deionized water
Procedure:
-
Prepare a solution by dissolving OTMAC in a mixture of deionized water and ethanol.
-
Add ammonia solution to the surfactant solution and stir vigorously.
-
Add TEOS dropwise to the solution while maintaining vigorous stirring.
-
Continue stirring the mixture at room temperature for at least 2 hours to allow for the hydrolysis and condensation of TEOS and the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them multiple times with ethanol and deionized water to remove unreacted reagents.
-
To create the mesoporous structure, remove the OTMAC template. This can be achieved by calcination (heating at high temperatures, e.g., 550 °C) or by solvent extraction with an acidic ethanol solution.
-
Characterize the resulting mesoporous silica nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for morphology and Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution.
Protocol 2: Surface Modification of Nanoparticles (General Protocol)
This protocol outlines a general procedure for the surface modification of pre-synthesized nanoparticles with a cationic surfactant like OTMAC.
Workflow for Nanoparticle Surface Modification
A general workflow for the surface functionalization of nanoparticles with a cationic surfactant.
Materials:
-
Pre-synthesized nanoparticles (e.g., gold, silica)
-
This compound (OTMAC)
-
Appropriate solvent (e.g., ethanol, water)
Procedure:
-
Disperse the nanoparticles in the chosen solvent using sonication to ensure a homogenous suspension.
-
Prepare a separate solution of OTMAC in the same solvent.
-
Add the OTMAC solution to the nanoparticle suspension dropwise while stirring.
-
Allow the mixture to incubate for a set period (e.g., several hours to overnight) under continuous stirring to facilitate the adsorption of OTMAC onto the nanoparticle surface.
-
Separate the surface-modified nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles multiple times with the solvent to remove any unbound OTMAC.
-
Resuspend the purified, surface-modified nanoparticles in the desired solvent.
-
Characterize the surface modification using techniques such as zeta potential measurements to determine the surface charge and Fourier-transform infrared (FTIR) spectroscopy to identify the functional groups of the adsorbed surfactant.
Logical Relationships in Cationic Surfactant-Based Material Synthesis
The role of OTMAC and similar surfactants in materials synthesis is governed by the interplay between their molecular structure and the reaction conditions.
Logical Diagram of Surfactant-Templated Synthesis
A diagram illustrating the logical steps in the synthesis of mesoporous materials using a cationic surfactant as a template.
This diagram illustrates that the properties of the final material are a direct consequence of the self-assembly of the surfactant into micelles, which then act as a template for the inorganic precursor. The choice of surfactant, its concentration, and the reaction conditions all play a crucial role in determining the final structure and properties of the synthesized material.
References
HPLC method for Trimethyloleylammonium chloride analysis
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Trimethyloleylammonium Chloride
This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Trimethyloleylammonium chloride, a quaternary ammonium compound. The described protocol is designed for researchers, scientists, and professionals in drug development and related fields.
Introduction
Trimethyloleylammonium chloride is a cationic surfactant with a wide range of applications, including as an ingredient in various formulations. Accurate and reliable analytical methods are crucial for its quantification in raw materials and finished products. High-Performance Liquid Chromatography (HPLC) offers a robust technique for the analysis of such compounds. This document provides a detailed protocol for an HPLC method suitable for the analysis of Trimethyloleylammonium chloride.
Experimental Protocol
This protocol is based on a reverse-phase HPLC method, which is a common and effective technique for the analysis of quaternary ammonium compounds.[1]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Detector: An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is recommended, as Trimethyloleylammonium chloride lacks a significant UV chromophore.[2] For MS-compatible methods, ensure the mobile phase additives are volatile.[1]
-
HPLC Column: A Newcrom R1 column (or equivalent reverse-phase column with low silanol activity) is suitable for this analysis.[1] Other mixed-mode columns like Primesep 100 or Newcrom AH could also be considered for method development.[2][3]
-
Chemicals and Reagents:
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of Trimethyloleylammonium chloride.
| Parameter | Recommended Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with an acid modifier. A typical starting point is a gradient of Acetonitrile and Water with 0.1% Phosphoric Acid (for non-MS detection) or 0.1% Formic Acid (for MS detection).[1] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient or controlled at 30°C |
| Injection Volume | 10 µL |
| Detector | ELSD, CAD, or MS |
3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh a known amount of Trimethyloleylammonium chloride reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.
-
Sample Solution: The sample preparation will depend on the matrix. For simple formulations, a direct dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the Trimethyloleylammonium chloride peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Trimethyloleylammonium chloride in the sample using the calibration curve.
Data Presentation
The quantitative performance of the method should be evaluated. The following table provides a template for summarizing the validation parameters. The values presented are typical for HPLC methods for quaternary ammonium compounds and would need to be experimentally determined for this specific method.
| Parameter | Expected Performance |
| Retention Time (min) | To be determined experimentally |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis of Trimethyloleylammonium chloride.
Caption: Workflow for the HPLC analysis of Trimethyloleylammonium chloride.
References
- 1. Separation of Trimethyl oleyl ammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of 2-(Methacryloyloxy)ethyl)trimethylammonium chloride on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Oleyltrimethylammonium Chloride as a Disinfectant in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride is a quaternary ammonium compound (QAC) that functions as a cationic surfactant with disinfectant properties. Like other QACs, its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death. The positively charged headgroup of the molecule electrostatically interacts with the negatively charged components of the microbial cell envelope, such as phospholipids and proteins. The long hydrophobic oleyl chain then penetrates the lipid bilayer, causing disorganization and increased permeability of the membrane. This broad-spectrum activity makes it a candidate for use as a disinfectant in research laboratory settings to control contamination on surfaces and equipment.
These application notes provide a summary of the available information on the efficacy and use of this compound and other structurally related long-chain QACs, offering guidance for its application in a research environment. It is important to note that specific efficacy data for this compound against a wide range of laboratory-relevant microorganisms is limited in publicly available literature. Therefore, some information is extrapolated from data on other long-chain QACs. Users are strongly encouraged to perform their own validation studies for their specific applications and target organisms.
Antimicrobial Spectrum and Efficacy
Quaternary ammonium compounds, in general, are effective against a broad range of microorganisms.
General Antimicrobial Spectrum of Quaternary Ammonium Compounds:
| Microorganism Type | Effectiveness | Notes |
| Gram-positive bacteria | Generally effective | |
| Gram-negative bacteria | Generally effective | Some studies suggest slightly lower efficacy compared to Gram-positive bacteria. |
| Fungi (Yeasts and Molds) | Moderately effective | |
| Enveloped viruses | Generally effective | Disrupts the lipid envelope. |
| Non-enveloped viruses | Generally less effective | Lacks a lipid envelope to target. |
| Bacterial spores | Generally not effective | |
| Mycobacteria | Variable efficacy | Requires specific formulations for tuberculocidal activity. |
Quantitative Data on Similar Quaternary Ammonium Compounds:
| Compound | Organism | Concentration/Contact Time | Log Reduction | Reference |
| Benzalkonium chloride | E. coli | 0.25% for 5 min | >5 | [1] |
| Benzalkonium chloride | S. aureus | 0.25% for 5 min | >5 | [1] |
| Didecyldimethylammonium chloride (DDAC) | E. coli | ≤8 mg/L (MIC) | - | [2] |
| Alkyldimethylbenzylammonium chloride (ADBAC) | E. coli | ≤16 mg/L (MIC) | - | [2] |
Experimental Protocols
1. Preparation of Disinfectant Solutions
-
Stock Solution: this compound may be available as a concentrated stock solution or a solid. Refer to the manufacturer's instructions for preparing a stock solution, typically in sterile distilled water or ethanol.
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solution with sterile distilled water to the desired concentration. The efficacy of QACs can be reduced by hard water, so the use of distilled or deionized water is recommended.
2. Surface Disinfection Protocol
This protocol is a general guideline for the disinfection of common laboratory surfaces such as benchtops, incubators, and biosafety cabinet work surfaces.
-
Pre-cleaning: Before applying the disinfectant, physically remove any gross organic matter (e.g., cell culture media spills, soil) from the surface using a detergent solution and paper towels. Organic load can inactivate QACs.
-
Application: Apply the this compound working solution liberally to the surface using a spray bottle or clean wipes, ensuring the entire surface is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum contact time. Based on data for other QACs, a contact time of 10-15 minutes is recommended for general disinfection. However, this should be validated for specific organisms and surfaces.
-
Wiping/Drying: After the recommended contact time, wipe the surface with sterile paper towels. For sensitive equipment, it may be necessary to rinse the surface with sterile distilled water to remove any residue. Allow the surface to air dry completely.
3. Equipment Disinfection Protocol
This protocol is intended for non-critical laboratory equipment that can be immersed in a disinfectant solution.
-
Pre-cleaning: Thoroughly clean the equipment with a detergent solution to remove any organic debris. Rinse with distilled water.
-
Immersion: Completely immerse the cleaned equipment in a freshly prepared working solution of this compound. Ensure all surfaces are in contact with the disinfectant.
-
Contact Time: Allow the equipment to soak for a minimum of 15-20 minutes .
-
Rinsing: After the contact time, remove the equipment from the disinfectant solution and rinse thoroughly with sterile distilled water to remove any residual disinfectant.
-
Drying: Allow the equipment to air dry completely in a clean environment before use.
Potential for Cytotoxicity and Assay Interference
A critical consideration for the use of any disinfectant in a research laboratory is its potential to interfere with experimental assays and exhibit cytotoxicity towards cell cultures.
Cytotoxicity:
Quaternary ammonium compounds have been shown to exhibit cytotoxicity in various cell lines. While specific data for this compound is limited, a study on a similar cationic antibacterial monomer, methacryloxylethyl cetyl ammonium chloride, demonstrated dose-dependent cell death in L929 mouse fibroblasts, with both necrosis and apoptosis observed. The toxicity was associated with the production of reactive oxygen species (ROS) and mitochondrial dysfunction.
Recommendations:
-
Thorough Rinsing: It is crucial to thoroughly rinse all surfaces and equipment that will come into contact with cell cultures with sterile distilled water after disinfection to remove any residual this compound.
-
Validation: Researchers should perform their own cytotoxicity assays with their specific cell lines to determine the maximum non-toxic residual concentration of the disinfectant.
Assay Interference:
Residual disinfectants can potentially interfere with sensitive downstream applications.
-
PCR: While some quaternary ammonium compounds have been shown to enhance PCR specificity at very low concentrations, higher concentrations can inhibit the reaction. The cationic nature of QACs could lead to interactions with negatively charged DNA and the polymerase enzyme.
-
ELISA: Surfactants, in general, can interfere with ELISA by disrupting antibody-antigen binding or by causing non-specific binding to the plate surface, leading to high background or false-positive/negative results.
-
Western Blotting: Residual surfactants may interfere with protein transfer to the membrane or with antibody-antigen interactions.
Recommendations:
-
Dedicated Equipment: Whenever possible, use dedicated equipment for sensitive applications that is not routinely treated with harsh disinfectants.
-
Thorough Rinsing: As with preventing cytotoxicity, thorough rinsing of all surfaces and equipment with high-purity water is essential to minimize the risk of assay interference.
-
Controls: Include appropriate controls in your experiments to assess for potential interference from residual disinfectant. For example, a "no template" control in PCR that has been exposed to a disinfected surface.
Signaling Pathways and Experimental Workflows
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of this compound, as with other QACs, is the disruption of the microbial cell membrane.
References
- 1. Antibacterial Activity of Novel Agent N-2-Hydroxypropyl Trimethyl Ammonium Chloride Chitosan against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oleyltrimethylammonium Chloride in Polymerase Chain Reaction: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The proposed application of OTMA in PCR is primarily to improve the amplification of DNA, particularly for templates that are GC-rich or prone to forming secondary structures. The long oleyl chain, being hydrophobic, may interact with the DNA molecule, while the positively charged quaternary ammonium headgroup could influence the ionic environment of the reaction.
Potential Mechanisms of Action:
-
Reduction of Secondary Structures: The hydrophobic oleyl group of OTMA may intercalate into or interact with the hydrophobic regions of single-stranded DNA, thereby destabilizing secondary structures that can impede polymerase progression.
-
Increased Primer Specificity: By altering the melting temperature (Tm) of the DNA duplex, OTMA could potentially narrow the annealing temperature window, favoring specific primer binding over non-specific interactions.
-
Enhanced Polymerase Activity: The cationic nature of OTMA might interact with the negatively charged phosphate backbone of DNA and the DNA polymerase, potentially creating a more favorable microenvironment for enzymatic activity.
It is crucial to note that these are hypothesized mechanisms based on the known effects of other PCR additives. Empirical validation is necessary to confirm the efficacy and delineate the precise mechanism of OTMA in PCR.
Experimental Protocols
The following protocols are designed as a starting point for researchers wishing to investigate the potential of Oleyltrimethylammonium chloride as a PCR additive. Optimization will be critical for specific target sequences and primer pairs.
Protocol 1: Determining the Optimal Concentration of OTMA
This protocol aims to identify the optimal working concentration of OTMA for a specific PCR assay.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (10 mM each)
-
Taq DNA polymerase (or other suitable polymerase)
-
10x PCR buffer
-
This compound (OTMA) stock solution (e.g., 1 M)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Prepare a dilution series of OTMA: Prepare a range of OTMA concentrations to be tested (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Set up PCR reactions: For each concentration of OTMA, and a no-OTMA control, prepare the following reaction mix in a PCR tube. A master mix for common components is recommended.
| Component | Volume (for a 25 µl reaction) | Final Concentration |
| 10x PCR Buffer | 2.5 µl | 1x |
| dNTP mix (10 mM) | 0.5 µl | 200 µM |
| Forward Primer (10 µM) | 1.25 µl | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µl | 0.5 µM |
| DNA Template (e.g., 10 ng/µl) | 1 µl | 10 ng |
| Taq DNA Polymerase (5 U/µl) | 0.25 µl | 1.25 U |
| OTMA (from dilution series) | Variable | See step 1 |
| Nuclease-free water | To 25 µl | - |
-
Perform thermocycling: Use a standard three-step PCR protocol, which may need to be optimized for your specific target.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze PCR products: Run the PCR products on an agarose gel to visualize the amplification. The optimal OTMA concentration will be the one that shows the highest yield of the specific product with minimal non-specific bands.
Protocol 2: Enhancing Amplification of a GC-Rich Template
This protocol outlines the use of the predetermined optimal OTMA concentration to amplify a known difficult (GC-rich) template.
Procedure:
-
Set up two sets of PCR reactions: One set with the optimal concentration of OTMA (determined in Protocol 1) and a control set without OTMA.
-
Use a GC-rich DNA template: The template should have a high GC content (e.g., >65%).
-
Perform thermocycling with a high annealing temperature: Due to the high GC content, a higher annealing temperature (e.g., 60-68°C) may be required. A gradient PCR can be used to determine the optimal annealing temperature in the presence and absence of OTMA.
-
Analyze and compare results: Visualize the PCR products on an agarose gel. Compare the band intensity of the target amplicon between the reactions with and without OTMA.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: Determination of Optimal OTMA Concentration
| OTMA Concentration (µM) | Target Band Intensity (Arbitrary Units) | Non-specific Band Intensity (Arbitrary Units) | Notes |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 | |||
| 1000 |
Table 2: Effect of OTMA on GC-Rich Template Amplification
| Condition | Annealing Temperature (°C) | Target Band Intensity (Arbitrary Units) | PCR Product Yield (ng) |
| No OTMA (Control) | 60 | ||
| 62 | |||
| 64 | |||
| 66 | |||
| Optimal OTMA | 60 | ||
| 62 | |||
| 64 | |||
| 66 |
Visualizations
Application Notes and Protocols: Oleyltrimethylammonium Chloride for Surface Modification Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyltrimethylammonium chloride (OTAC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its amphiphilic nature, characterized by a long oleyl hydrophobic tail and a positively charged trimethylammonium head group, makes it a versatile molecule for surface modification. This property is particularly valuable in drug delivery and material science, where the modulation of surface characteristics is crucial for enhancing therapeutic efficacy, biocompatibility, and formulation stability. OTAC can be employed to modify the surfaces of various materials, including nanoparticles, liposomes, and polymers, thereby altering their physicochemical properties such as surface charge, hydrophobicity, and interfacial tension. These modifications can lead to improved drug loading, targeted delivery, and enhanced interactions with biological membranes.
Applications in Surface Modification
The primary application of this compound in surface modification revolves around its ability to form a positively charged layer on negatively charged surfaces. This electrostatic interaction is fundamental to its function in various systems.
Nanoparticle Functionalization for Drug and Gene Delivery
OTAC is utilized to coat nanoparticles, imparting a positive zeta potential. This positive surface charge is advantageous for:
-
Enhanced Cellular Uptake: The positively charged nanoparticles can interact favorably with the negatively charged cell membranes, promoting cellular internalization through endocytosis.
-
Gene Delivery: The cationic surface of OTAC-modified nanoparticles can effectively complex with negatively charged nucleic acids (DNA, siRNA), forming nanoplexes that protect the genetic material from degradation and facilitate its delivery into cells.
-
Targeted Drug Delivery: The modified surface can be further functionalized with targeting ligands for specific cell or tissue recognition.
Stabilization of Emulsions and Suspensions
As a surfactant, OTAC can stabilize oil-in-water emulsions and aqueous suspensions of hydrophobic drugs. By adsorbing at the oil-water or solid-water interface, it reduces the interfacial tension and provides an electrostatic barrier that prevents coalescence or aggregation.
Surface Modification of Polymeric Materials
OTAC can be used to modify the surface of polymers to enhance their biocompatibility or to introduce antimicrobial properties. The quaternary ammonium group is known for its antimicrobial activity.
Experimental Protocols
The following are representative protocols for the surface modification of nanoparticles using a quaternary ammonium salt like OTAC. These protocols are based on established methods for similar cationic surfactants and can be adapted for specific applications.
Protocol 1: Preparation of OTAC-Coated Polymeric Nanoparticles
This protocol describes the preparation of OTAC-coated poly(lactic-co-glycolic acid) (PLGA) nanoparticles for drug delivery.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
This compound (OTAC)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in DCM.
-
Aqueous Phase Preparation: Prepare a solution of OTAC and PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on ice to form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step twice to remove excess PVA and un-entrapped drug.
-
Lyophilization: Freeze-dry the final nanoparticle suspension to obtain a powdered form for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Encapsulation Efficiency and Loading Capacity: Quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) after extracting the drug from a known amount of nanoparticles.
Protocol 2: Formation of OTAC-DNA Nanoplexes for Gene Delivery
This protocol outlines the formation of nanoplexes between OTAC-modified nanoparticles and plasmid DNA.
Materials:
-
OTAC-coated nanoparticles (prepared as in Protocol 1, without the drug)
-
Plasmid DNA
-
Nuclease-free water
-
Agarose gel electrophoresis system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of OTAC-coated nanoparticles in nuclease-free water. Prepare a stock solution of plasmid DNA in nuclease-free water.
-
Complexation: Mix the nanoparticle solution with the DNA solution at various N/P ratios (the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA).
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the formation of nanoplexes.
-
Characterization:
-
Complex Formation: Analyzed by agarose gel electrophoresis. The retardation of DNA migration in the gel indicates complex formation.
-
Size and Zeta Potential: Measured using DLS.
-
Nuclease Protection Assay: The ability of the nanoparticles to protect the DNA from enzymatic degradation can be assessed by treating the nanoplexes with DNase I followed by agarose gel electrophoresis.
-
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles modified with quaternary ammonium surfactants. The data presented here are representative values from studies on similar cationic surfactants and should be considered as a general guide.
Table 1: Physicochemical Properties of Cationic Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Uncoated PLGA Nanoparticles | 150 ± 10 | 0.15 ± 0.02 | -25 ± 3 |
| OTAC-Coated PLGA Nanoparticles | 180 ± 15 | 0.20 ± 0.03 | +35 ± 4 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation | Encapsulation Efficiency (%) | Drug Loading (%) | Burst Release (%) (First 2h) | Cumulative Release (%) (at 72h) |
| Drug-loaded PLGA Nanoparticles | 85 ± 5 | 8.2 ± 0.7 | 30 ± 4 | 75 ± 6 |
| Drug-loaded OTAC-PLGA NPs | 82 ± 6 | 7.9 ± 0.8 | 25 ± 3 | 70 ± 5 |
Table 3: Gene Delivery Performance of Cationic Nanoplexes
| N/P Ratio | Nanoplex Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) |
| 5:1 | 200 ± 20 | +15 ± 2 | 20 ± 3 |
| 10:1 | 250 ± 25 | +25 ± 3 | 45 ± 5 |
| 20:1 | 300 ± 30 | +32 ± 4 | 60 ± 6 |
Visualizations
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing OTAC-coated nanoparticles.
Logical Relationship in Gene Delivery
Caption: OTAC-mediated gene delivery mechanism.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Oleyltrimethylammonium Chloride in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving oleyltrimethylammonium chloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
This compound is a cationic surfactant. Its structure includes a long oleyl (C18) hydrocarbon chain, which is nonpolar, and a positively charged trimethylammonium head group, which is polar. This amphiphilic nature governs its solubility. For many applications in drug delivery, organic synthesis, and materials science, achieving a homogenous solution in a specific organic solvent is crucial for reaction kinetics, formulation stability, and overall processability.
Q2: In which types of organic solvents is this compound generally more soluble?
Due to its long, nonpolar alkyl chain, this compound is generally more soluble in organic solvents than in water.[1][2] Its solubility is favored in:
-
Polar protic solvents: Such as alcohols (e.g., methanol, ethanol, isopropanol), which can interact with the charged head group.
-
Polar aprotic solvents: Such as acetone and tetrahydrofuran (THF).
-
Chlorinated solvents: Like chloroform and dichloromethane.
-
Aromatic hydrocarbons: Such as toluene, although solubility might be lower compared to more polar options.[2]
Q3: What factors influence the solubility of this compound?
Several factors can significantly impact the solubility of this compound in an organic solvent:
-
Solvent Polarity: A solvent with a polarity that can accommodate both the nonpolar tail and the charged head group will be most effective.
-
Temperature: Generally, increasing the temperature will increase the solubility of solids in liquids.[1]
-
Presence of Impurities: Water or other impurities in the solvent or the this compound itself can affect solubility.
-
Agitation/Mixing: Proper mixing is essential to break down agglomerates and facilitate the dissolution process.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving this compound in organic solvents.
Problem: The compound is not dissolving or is only partially soluble.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | Consult the solubility data table below. Select a solvent in which this compound has higher reported or expected solubility. |
| Insufficient Temperature | Gently warm the solution while stirring. Monitor the temperature to avoid solvent evaporation or decomposition of the compound. |
| Low Agitation | Increase the stirring speed or use a sonicator to break up particles and enhance dissolution. |
| Supersaturation | The concentration may be too high for the chosen solvent at the current temperature. Try diluting the solution or increasing the temperature. |
| Presence of Moisture | Ensure the solvent is anhydrous, as water can sometimes hinder dissolution in certain organic solvents. |
Problem: The solution is cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | The solution might have been saturated at a higher temperature and precipitated upon cooling. Maintain a constant, slightly elevated temperature. |
| Solvent Evaporation | If using a volatile solvent, ensure the container is well-sealed to prevent solvent loss, which would increase the concentration and potentially lead to precipitation. |
| Impurity Interaction | Filter the solution to remove any insoluble impurities that might be acting as nucleation sites for precipitation. |
Quantitative Solubility Data
| Organic Solvent | Chemical Class | Expected Solubility of this compound ( g/100 mL at ~25°C) | Notes |
| Methanol | Alcohol (Polar Protic) | High | Generally good solvent for quaternary ammonium salts. |
| Ethanol | Alcohol (Polar Protic) | High | Similar to methanol, provides good solubility. |
| Isopropanol | Alcohol (Polar Protic) | Moderate to High | Good solubility, may be slightly lower than methanol or ethanol. |
| n-Octanol | Alcohol (Polar Protic) | ~29 g/100mL | Based on data for Cetyltrimethylammonium chloride (290 g/L at 23°C).[3] |
| Acetone | Ketone (Polar Aprotic) | Moderate | Should provide reasonable solubility. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Moderate | Expected to be a suitable solvent. |
| Chloroform | Halogenated (Polar) | High | Generally an excellent solvent for this class of compounds. |
| Toluene | Aromatic Hydrocarbon (Nonpolar) | Low to Moderate | Lower polarity may limit solubility compared to more polar solvents.[2] |
Note: The expected solubility is an estimation based on the properties of similar compounds. It is strongly recommended to determine the solubility experimentally for your specific application.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled bath or hot plate
Procedure:
-
Add a known volume (e.g., 10 mL) of the selected organic solvent to a vial containing a magnetic stir bar.
-
Place the vial on the magnetic stirrer at a constant temperature (e.g., 25°C).
-
incrementally add small, pre-weighed amounts of this compound to the solvent while stirring.
-
Allow sufficient time for the solid to dissolve after each addition.
-
Continue adding the compound until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
Record the total mass of the compound that was added and dissolved to calculate the approximate solubility in g/100 mL.
Protocol 2: Improving Solubility Using a Co-solvent
This protocol outlines how to use a co-solvent to enhance the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent (in which solubility is poor)
-
Co-solvent (a solvent in which the compound is highly soluble, e.g., methanol or chloroform)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in the co-solvent at a known concentration.
-
In a series of volumetric flasks, prepare different ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3).
-
Add a known amount of the this compound stock solution to each solvent mixture.
-
Observe the solubility in each mixture.
-
Identify the minimum ratio of co-solvent required to achieve complete dissolution and stability.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting decision tree for solubility issues.
References
Technical Support Center: Oleyltrimethylammonium Chloride (OTAC) Solutions
Welcome to the Technical Support Center for Oleyltrimethylammonium chloride (OTAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of OTAC solutions, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTAC) and what are its common applications?
A1: this compound (OTAC) is a cationic surfactant. Due to its positive charge and long alkyl chain, it is used in various applications, including as a component in drug delivery systems, as a stabilizer in nanoparticle formulations, and in various cell-based assays.
Q2: Why is my OTAC solution precipitating?
A2: Precipitation of OTAC in buffer solutions can be triggered by several factors. These include interactions with anionic species in the buffer, high ionic strength, inappropriate pH, and low temperatures. Cationic surfactants like OTAC can form insoluble salts with anionic components, leading to precipitation.
Q3: What factors can influence the solubility of OTAC?
A3: The solubility of OTAC is influenced by several factors:
-
Temperature: Generally, increasing the temperature can enhance the solubility of surfactants.
-
pH: The pH of the solution can affect the stability of OTAC.
-
Ionic Strength: High concentrations of salts in the buffer can decrease the solubility of OTAC. The total concentration of ions in a solution, known as ionic strength, can significantly impact the solubility of salts.
-
Buffer Composition: The specific ions present in the buffer can interact with OTAC and cause precipitation. For instance, some cationic surfactants are known to precipitate in the presence of certain anionic species.
Troubleshooting Guides
Issue: Precipitate forms immediately upon dissolving OTAC in my buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incompatible Buffer Components | Avoid buffers containing anionic species that can form insoluble salts with OTAC. Consider using zwitterionic buffers like HEPES or buffers with non-reactive components. For example, it is known that cationic and anionic surfactants can precipitate when mixed. | Cationic surfactants can interact with anionic components to form a precipitate. |
| High Buffer Concentration | Try reducing the concentration of the buffer. | High ionic strength from concentrated buffers can decrease the solubility of surfactants. |
| Low Temperature | Gently warm the solution. Prepare the OTAC solution in pre-warmed buffer. | Solubility of many surfactants increases with temperature. |
| Incorrect Dissolving Procedure | Ensure the OTAC is fully dissolved in a small amount of high-purity water before adding it to the final buffer. | This ensures the surfactant is well-dispersated before being introduced to the potentially destabilizing buffer environment. |
Issue: OTAC solution becomes cloudy or precipitates over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuation | Store the OTAC solution at a constant, slightly elevated temperature if its stability is not compromised. | Temperature drops can cause the OTAC to fall out of solution. |
| pH Shift | Check the pH of the solution over time. If it has shifted, the buffer capacity may be insufficient. Consider using a buffer with a stronger buffering capacity in the desired pH range. | Changes in pH can affect the stability of the cationic surfactant. |
| Contamination | Filter the solution through a 0.22 µm filter after preparation to remove any particulates that could act as nucleation sites for precipitation. | Contaminants can initiate the precipitation process. |
Experimental Protocols
Recommended Protocol for Preparing a Clear OTAC Solution
This protocol is designed to minimize the risk of precipitation when preparing aqueous solutions of OTAC for general laboratory use.
Materials:
-
This compound (OTAC) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Target buffer (e.g., HEPES, TRIS, PBS)
-
Magnetic stirrer and stir bar
-
Warming plate or water bath
-
Calibrated pH meter
Procedure:
-
Prepare the Buffer: Prepare your desired buffer at the intended concentration and adjust the pH.
-
Pre-warm the Buffer: Gently warm the buffer to 37-40°C. This can significantly aid in the dissolution of the surfactant.
-
Weigh OTAC: Accurately weigh the required amount of OTAC powder.
-
Initial Dissolution:
-
Place a stir bar in a clean beaker with a small volume of the pre-warmed, high-purity water.
-
Slowly add the OTAC powder to the water while stirring gently.
-
Continue stirring until the OTAC is fully dissolved and the solution is clear. A slight warming may be necessary.
-
-
Final Dilution:
-
Once the OTAC is completely dissolved, slowly add the pre-warmed target buffer to reach the final desired volume and concentration.
-
Continue to stir for another 10-15 minutes to ensure homogeneity.
-
-
Final pH Check: After the solution has cooled to room temperature, check the pH and adjust if necessary.
-
Filtration (Optional but Recommended): For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or contaminants.
Visualizations
Logical Workflow for Troubleshooting OTAC Precipitation
Caption: Troubleshooting workflow for OTAC precipitation.
Factors Influencing OTAC Solubility
Caption: Key factors that influence the solubility of OTAC.
Oleyltrimethylammonium chloride stability issues and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of oleyltrimethylammonium chloride. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Formulation
Symptoms:
-
Loss of assay potency over time.
-
Changes in physical appearance of the formulation (e.g., color change, precipitation).
-
Appearance of unknown peaks in chromatography analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| pH Instability | Quaternary ammonium compounds (QACs) can be susceptible to degradation at certain pH values, particularly in alkaline conditions which can promote Hofmann elimination. Verify the pH of your formulation. If it is alkaline, consider adjusting to a more neutral or slightly acidic pH if your application allows. |
| Temperature Sensitivity | Elevated temperatures can accelerate degradation pathways such as Hofmann elimination for long-chain QACs.[1] Review storage and handling conditions. Store samples at recommended temperatures (e.g., refrigerated or room temperature) and avoid exposure to high temperatures during experimental procedures. |
| Oxidative Degradation | The oleyl group in this compound contains a double bond, which is susceptible to oxidation. This can lead to the formation of hydroperoxides and other degradation products. Protect the formulation from exposure to air and light. Consider the use of antioxidants if compatible with your system. |
| Incompatible Excipients | Reactive impurities or functional groups in excipients can react with the this compound.[2][3][4][5] Conduct compatibility studies with individual excipients to identify any interactions. Common problematic excipients for amine-containing compounds include those with reactive aldehydes or acidic impurities. |
Issue 2: Inconsistent Analytical Results
Symptoms:
-
Poor reproducibility of assay results.
-
Shifting peak retention times in HPLC.
-
Variable impurity profiles between samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Sample Preparation Issues | Incomplete dissolution or precipitation of this compound can lead to variability. Ensure the chosen solvent fully dissolves the compound and that the sample is homogeneous before analysis. |
| Methodological Inaccuracies | The analytical method may not be robust enough to handle slight variations in sample matrix or experimental conditions. Re-validate the analytical method, paying close attention to specificity, linearity, accuracy, and precision. Consider using a stability-indicating method.[6][7] |
| On-column Degradation | The analytical conditions themselves (e.g., column temperature, mobile phase pH) might be causing degradation of the analyte. Evaluate the stability of the compound under the analytical conditions. This can be done by analyzing the same sample at different time points after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure and general knowledge of quaternary ammonium compounds, the following pathways are likely:
-
Hofmann Elimination: This is a common degradation pathway for quaternary ammonium compounds with beta-hydrogens, especially at elevated temperatures and in the presence of a strong base. The oleyl chain provides hydrogens on the carbon beta to the nitrogen, making this pathway feasible. The products would be oleyl-dimethylamine and an alkene.
-
Oxidative Degradation: The double bond in the oleyl chain is susceptible to oxidation, which can lead to the formation of various oxidation products, including epoxides, aldehydes, and carboxylic acids. This can be initiated by heat, light, or the presence of oxidizing agents.
-
Hydrolysis: Although the quaternary ammonium group itself is generally stable to hydrolysis, other functional groups in a formulation could be susceptible, indirectly affecting the stability of the overall product.
Q2: How does pH affect the stability of this compound?
A2: Generally, quaternary ammonium compounds are more stable in acidic to neutral pH conditions.[8][9] Alkaline pH can facilitate degradation through Hofmann elimination. Therefore, for optimal stability, it is recommended to maintain the pH of aqueous formulations in the neutral to slightly acidic range.
Q3: What are the recommended storage conditions for this compound and its formulations?
A3: Based on the stability of similar quaternary ammonium compounds, storage at controlled room temperature or refrigerated conditions is recommended to minimize degradation.[10] It is also crucial to protect the compound from light and air to prevent oxidative degradation of the unsaturated oleyl chain.
Q4: Are there any known excipient incompatibilities with this compound?
-
Reducing sugars (e.g., lactose): Although less reactive than primary or secondary amines, the quaternary ammonium cation might interact with reducing sugars under certain conditions.
-
Excipients with reactive impurities: Impurities such as aldehydes, peroxides, or strong acids/bases in excipients can lead to the degradation of this compound.[2][4]
-
Anionic polymers: As a cationic surfactant, this compound can interact with anionic polymers, potentially leading to precipitation or loss of function.
It is highly recommended to perform compatibility studies with all planned excipients during the pre-formulation stage.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.[11][12][13][14][15]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.[6][7][16][17][18]
-
Excipient Compatibility Study Protocol
Objective: To assess the compatibility of this compound with selected pharmaceutical excipients.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound with each excipient in a 1:1 ratio (by weight).
-
Prepare a control sample of pure this compound.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
At initial and subsequent time points, analyze the samples for:
-
Physical changes: Visual inspection for color change, melting, or clumping.
-
Chemical changes: Assay of this compound and analysis of degradation products by a stability-indicating HPLC method.
-
-
Differential Scanning Calorimetry (DSC) can also be used at the initial time point to screen for potential interactions.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability and compatibility studies.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 9. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. acdlabs.com [acdlabs.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
Technical Support Center: Optimizing Oleyltrimethylammonium Chloride (OTAC) Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Oleyltrimethylammonium chloride (OTAC) for cell viability experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of OTAC concentration in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Even at Low OTAC Concentrations | 1. High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to cationic surfactants.[1] 2. Incorrect OTAC dilution: Errors in calculating or preparing the stock and working solutions can lead to higher than intended concentrations. 3. Contamination of OTAC stock: The stock solution may be contaminated with other cytotoxic substances. | 1. Perform a wide-range dose-response experiment: Test a broad range of OTAC concentrations (e.g., from nanomolar to high micromolar) to determine the specific IC50 for your cell line. 2. Verify calculations and preparation: Double-check all calculations for dilutions. Prepare fresh stock and working solutions. 3. Use a new, unopened vial of OTAC: If contamination is suspected, start with a fresh stock of the compound. |
| Inconsistent Results Between Experiments | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Differences in incubation time: The duration of cell exposure to OTAC can significantly impact viability. 3. Inconsistent reagent preparation: Variations in media, serum, or assay reagent preparation can affect outcomes. | 1. Standardize cell seeding protocol: Ensure a consistent number of viable cells are seeded in each well. Allow cells to adhere and stabilize before adding OTAC. 2. Maintain consistent incubation times: Adhere to a strict timeline for OTAC exposure in all experiments. 3. Use standardized and quality-controlled reagents: Prepare reagents fresh and use consistent lots of media and serum. |
| No Effect on Cell Viability Even at High OTAC Concentrations | 1. Low sensitivity of the cell line: Some cell lines may be inherently resistant to OTAC. 2. Degradation of OTAC: Improper storage or handling of the OTAC stock solution may lead to its degradation. 3. Assay interference: Components in the cell culture medium or the OTAC itself may interfere with the viability assay. | 1. Test on a known sensitive cell line: Use a positive control cell line known to be sensitive to similar cationic surfactants. 2. Prepare fresh OTAC solutions: Use a new vial of OTAC and prepare fresh stock and working solutions. Store the stock solution as recommended by the manufacturer. 3. Use an alternative viability assay: If using an MTT assay, consider switching to a lactate dehydrogenase (LDH) assay, which measures membrane integrity directly. |
| High Background Signal in Viability Assay | 1. Contamination: Microbial contamination in the cell culture can lead to high background signals. 2. Reagent issues: The viability assay reagents may be old, improperly stored, or contaminated. 3. Media interference: Phenol red in the culture medium can interfere with some colorimetric assays. | 1. Check for contamination: Regularly test cell cultures for mycoplasma and other microbial contaminants. 2. Use fresh assay reagents: Prepare or use fresh viability assay reagents according to the manufacturer's instructions. 3. Use phenol red-free medium: For colorimetric assays, consider using a medium without phenol red during the assay incubation period. |
Frequently Asked Questions (FAQs)
1. What is the expected mechanism of action for this compound (OTAC) on cells?
Based on studies of similar cationic surfactants like Cetyltrimethylammonium chloride (CTAC), OTAC is expected to primarily act by disrupting the cell membrane's integrity.[2][3] This disruption can lead to the leakage of intracellular components and ultimately cell death. The positively charged head group of OTAC likely interacts with the negatively charged components of the cell membrane, leading to its destabilization.
2. How do I determine the optimal concentration of OTAC for my specific cell line?
The optimal concentration is cell-line dependent and must be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of OTAC concentrations and measuring cell viability after a set incubation period.
3. What are the recommended positive and negative controls for a cell viability experiment with OTAC?
-
Negative Control: Cells treated with the vehicle (e.g., sterile deionized water or PBS) used to dissolve the OTAC. This control represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine, or a high concentration of a similar surfactant like Benzalkonium Chloride) to ensure the assay is working correctly and the cells are responsive to cytotoxic stimuli.
4. How long should I incubate my cells with OTAC?
The incubation time can vary depending on the cell type and the experimental goals. A common starting point is 24 hours. However, time-course experiments (e.g., 6, 12, 24, and 48 hours) are recommended to understand the kinetics of OTAC-induced cytotoxicity.
5. Can OTAC interfere with common cell viability assays?
Yes, as a surfactant, OTAC could potentially interfere with certain assays. For instance, at high concentrations, it might lyse cells and interfere with assays that measure metabolic activity like the MTT assay. It is advisable to include proper controls, such as wells with OTAC and media but no cells, to check for any direct effect of the compound on the assay reagents. If interference is suspected, using an alternative assay that measures a different aspect of cell health, such as membrane integrity (LDH assay), is recommended.
Experimental Protocols
Protocol 1: Determination of IC50 for OTAC using the MTT Assay
This protocol outlines the steps to determine the concentration of OTAC that inhibits 50% of cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
OTAC Treatment:
-
Prepare a stock solution of OTAC in a suitable solvent (e.g., sterile deionized water).
-
Perform serial dilutions of OTAC in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different OTAC concentrations. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the log of the OTAC concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of Cell Membrane Integrity using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and OTAC Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
LDH Assay:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells 45 minutes before collecting the supernatant.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.
-
Data Presentation
Table 1: Illustrative IC50 Values of a Cationic Surfactant (Similar to OTAC) in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Human Cervical Cancer | 24 | 15.8 |
| A549 | Human Lung Carcinoma | 24 | 25.2 |
| MCF-7 | Human Breast Cancer | 24 | 32.5 |
| HEK293 | Human Embryonic Kidney | 24 | 55.1 |
Note: The data presented in this table is for illustrative purposes and is based on typical values for cationic surfactants similar in structure to OTAC. Researchers must determine the specific IC50 for their cell line and experimental conditions.
Visualizations
Caption: Workflow for determining the IC50 of OTAC.
Caption: Postulated mechanism of OTAC-induced cytotoxicity.
References
Troubleshooting Oleyltrimethylammonium chloride-based emulsion instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleyltrimethylammonium chloride (OTAC)-based emulsions.
Frequently Asked Questions (FAQs)
1. What is the Critical Micelle Concentration (CMC) of this compound (OTAC)?
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Critical Micelle Concentration (CMC) | 0.1 - 1.0 mM | This is an estimate based on similar C18-tail cationic surfactants. The actual value should be determined experimentally under specific formulation conditions.[2][3] |
| Molecular Weight | ~346.04 g/mol | |
| Charge | Cationic | The positive charge is due to the quaternary ammonium headgroup. |
2. How do pH and temperature affect the stability of OTAC-based emulsions?
pH: The stability of OTAC itself is generally good across a wide pH range. However, the overall emulsion stability is highly dependent on the pH due to its effect on the zeta potential of the oil droplets. At a pH where the cationic charge of OTAC is maximized, the electrostatic repulsion between droplets is strong, leading to a more stable emulsion. Extreme pH values can lead to hydrolysis of other components in the formulation or affect the stability of the oil phase, indirectly impacting the emulsion.[4][5]
Temperature: Elevated temperatures can decrease the viscosity of the continuous phase, leading to increased droplet collision and potential coalescence.[6] While OTAC itself is relatively thermally stable for short periods at temperatures commonly used in emulsion preparation (e.g., up to 85°C), prolonged exposure to high temperatures can lead to degradation.[7] The thermal degradation of quaternary ammonium salts can occur via pathways like the Hofmann elimination.[6]
3. What is the impact of ionic strength on the stability of OTAC-based emulsions?
The addition of electrolytes (salts) can have a complex effect on the stability of OTAC-stabilized emulsions.
-
Low to Moderate Ionic Strength: The addition of salt can compress the electrical double layer around the oil droplets, reducing the electrostatic repulsion and potentially leading to flocculation.
-
High Ionic Strength: At very high salt concentrations, the "salting-out" effect can occur, where the surfactant becomes less soluble in the aqueous phase, potentially leading to its precipitation and emulsion breakdown.[8]
The specific effect will depend on the type and concentration of the salt. It is crucial to evaluate the impact of ionic strength on a case-by-case basis.
4. Is OTAC compatible with anionic excipients?
No, OTAC is a cationic surfactant and is generally incompatible with anionic surfactants or polymers. Mixing cationic and anionic species will lead to the formation of an insoluble complex, causing the emulsion to break.[9] Care must be taken to avoid such interactions when formulating.
Troubleshooting Guides
Problem 1: My OTAC-based emulsion is showing signs of creaming.
Creaming is the upward movement of the dispersed oil droplets, forming a concentrated layer at the top of the emulsion. It is a reversible process but can be a precursor to coalescence.[10][11]
Table 2: Troubleshooting Creaming in OTAC-based Emulsions
| Potential Cause | Recommended Solution |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the aqueous phase by adding a compatible thickening agent (e.g., a non-ionic or cationic polymer like certain grades of HPMC or chitosan). |
| Large Droplet Size | Optimize the homogenization process to reduce the average droplet size. This can be achieved by increasing the homogenization pressure, time, or the number of passes.[12] |
| High Oil Phase Concentration | If possible, reduce the concentration of the dispersed oil phase. |
Troubleshooting Workflow for Creaming:
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Data on of interfacial hydrolysis kinetics of an aromatic acid chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. everyday chemistry - Are concentrated salt solutions stable over time? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. htlqgc.com [htlqgc.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Oleyltrimethylammonium Chloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Oleyltrimethylammonium chloride after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities include unreacted starting materials such as oleyl halide and trimethylamine, byproducts from side reactions, and residual solvents used during the synthesis.[1] The presence of these impurities can affect the physicochemical properties and performance of the final product.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective methods for purifying this compound and other quaternary ammonium salts are recrystallization and precipitation followed by washing.[1] The choice of method often depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS, ELSD) is a powerful tool for quantitative analysis.[2] Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for structural confirmation and detecting impurities.[3]
Q4: What are the ideal characteristics of a solvent for recrystallizing this compound?
A4: An ideal recrystallization solvent should dissolve the this compound completely at an elevated temperature but have low solubility at room or cold temperatures.[4][5] The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures to allow for their separation by filtration.[6]
Q5: My purified this compound appears as an oil instead of a solid. What should I do?
A5: "Oiling out" during recrystallization can occur if the compound is coming out of solution too quickly or if there are significant impurities present. To resolve this, try reheating the solution and adding more of the "soluble solvent" to ensure the compound stays dissolved longer during the cooling phase.[7] If impurities are suspected, a charcoal treatment step during the hot filtration may help remove them.[7]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | - The solution is cooling too rapidly.- High concentration of impurities.- Inappropriate solvent system. | - Reheat the solution and add a small amount of additional hot solvent to slow down crystallization.[7]- Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.- Add activated charcoal to the hot solution to adsorb impurities, followed by hot gravity filtration.[7]- Re-evaluate the solvent system through solubility tests. |
| Poor or no crystal formation | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration of the product and allow it to cool again.[7]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6] |
| Low yield of purified product | - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot gravity filtration.- Incomplete transfer of crystals during vacuum filtration. | - Test the mother liquor for residual product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool to recover more crystals.[7]- Use a pre-heated funnel and a fluted filter paper for hot gravity filtration to prevent cooling and crystallization in the funnel.[8]- Ensure all crystals are transferred to the filter by rinsing the flask with a minimal amount of cold solvent.[8] |
| Crystals are colored | - Presence of colored impurities. | - Dissolve the crystals in a suitable hot solvent and add activated charcoal. Boil the solution for a few minutes, then perform hot gravity filtration to remove the charcoal and the adsorbed impurities.[4] |
Precipitation and Washing Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete precipitation | - Insufficient amount of anti-solvent (precipitating solvent) added.- The concentration of this compound is too low. | - Gradually add more anti-solvent until no further precipitation is observed.- If possible, concentrate the initial solution before adding the anti-solvent. |
| Product is sticky or difficult to filter | - The precipitate is amorphous or oily rather than crystalline.- Residual solvent is making the product tacky. | - Try adding the anti-solvent more slowly or at a lower temperature to encourage the formation of a more crystalline precipitate.- Ensure the precipitate is thoroughly washed with a suitable non-polar solvent to remove residual impurities and solvents. |
| Low purity after washing | - Inefficient removal of impurities.- The washing solvent is partially dissolving the product. | - Increase the number of washing steps or use a larger volume of washing solvent.- Ensure the washing solvent has very low solubility for this compound. A colder washing solvent may reduce product loss. |
Quantitative Data Summary
The following table provides representative data on the effectiveness of different purification methods for quaternary ammonium salts, based on literature for similar compounds.
| Purification Method | Key Parameters | Typical Yield (%) | Typical Purity (%) | Reference |
| Recrystallization | Solvent: Water | 85 | >98 | [7] |
| Precipitation & Washing | Precipitating Solvent: Hexane; Washing Solvent: Diethyl ether | 68.8 - 94.8 | Not specified | [9] |
| Dispersion | Dispersing Solvent: Acetone | High | High (low water content) | [2] |
Note: The actual yield and purity can vary significantly depending on the initial purity of the crude product, the specific experimental conditions, and the scale of the reaction.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the potential solvent (e.g., water, ethanol, acetone, or a mixture) and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by transferring them to a desiccator.
Protocol 2: Purification by Precipitation and Washing
-
Dissolution: Dissolve the crude this compound in a suitable polar solvent in which it is highly soluble (e.g., ethanol or methanol).
-
Precipitation: While stirring, slowly add a low-polarity anti-solvent (e.g., hexane or diethyl ether) to the solution. The this compound will precipitate out as it is less soluble in the solvent mixture. Continue adding the anti-solvent until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate on the filter paper multiple times with the anti-solvent to remove soluble impurities.
-
Drying: Dry the purified product thoroughly to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. ijfte.latticescipub.com [ijfte.latticescipub.com]
- 2. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity [mdpi.com]
- 8. US4824602A - Processes for purification of quaternary cationic surfactant materials and cosmetic compositions containing same - Google Patents [patents.google.com]
- 9. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oleyltrimethylammonium Chloride (OTAC) Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference caused by Oleyltrimethylammonium chloride (OTAC) in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTAC) and why does it interfere with biochemical assays?
This compound (OTAC) is a cationic surfactant, a type of detergent that carries a positive charge. Its amphipathic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, allows it to interact with various molecules in a sample. This interaction is the primary cause of interference in many biochemical assays. OTAC can bind to proteins, enzymes, and other assay components, leading to denaturation, precipitation, or altered enzymatic activity, which can result in inaccurate assay readings.
Q2: Which biochemical assays are most susceptible to interference from OTAC?
Assays that are particularly sensitive to OTAC interference include:
-
Protein Quantification Assays: Colorimetric assays like the Bradford and Bicinchoninic Acid (BCA) assays are highly susceptible. Cationic surfactants can interact with the dyes and copper-chelating agents used in these assays.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): OTAC can disrupt antibody-antigen binding, cause non-specific binding to the plate surface, and denature antibodies or enzymes, leading to false-positive or false-negative results.[1][2][3]
-
Cell-Based Assays: Assays measuring cell viability and proliferation, such as the MTT, XTT, and neutral red uptake assays, can be affected. OTAC can be cytotoxic at certain concentrations and can also directly interact with assay reagents.[4][5]
-
Enzyme Kinetic Assays: As a cationic surfactant, OTAC can alter the conformation of enzymes, affecting their activity and leading to inaccurate kinetic measurements.
Q3: How can I determine if OTAC is interfering with my assay?
Several signs may indicate OTAC interference:
-
Inconsistent or non-reproducible results: High variability between replicate wells or experiments.
-
Unexpectedly high or low readings: Results that do not align with expected biological outcomes.
-
Precipitate formation: Visible precipitation in assay wells upon addition of reagents.
-
Non-linear standard curves: Difficulty in obtaining a reliable standard curve for quantification.
-
Control well discrepancies: Inconsistent readings in your negative or positive control wells.
To confirm interference, you can run a control experiment with a known concentration of OTAC in your assay buffer without your analyte of interest.
Troubleshooting Guides
Issue 1: Inaccurate results in Protein Quantification Assays (Bradford & BCA)
Problem: My protein concentrations are inconsistent or unexpectedly low/high when using Bradford or BCA assays in the presence of OTAC.
Cause: Cationic surfactants like OTAC can interfere with both Bradford and BCA assays. In the Bradford assay, OTAC can interact with the Coomassie dye, leading to inaccurate absorbance readings.[6][7][8] In the BCA assay, OTAC can interfere with the copper reduction step, a critical part of the detection mechanism.[9][10][11][12]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Sample Dilution | Dilute the sample to reduce the OTAC concentration to a non-interfering level. | Simple and quick. | May reduce protein concentration below the assay's detection limit. |
| Protein Precipitation | Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the OTAC-containing solution. | Effective at removing a wide range of interfering substances.[12] | Can lead to protein loss and requires careful handling. |
| Detergent Removal Spin Columns | Utilize commercially available spin columns designed to remove detergents from protein samples. | High protein recovery and efficient detergent removal.[13][14][15] | Can be more expensive than precipitation methods. |
Issue 2: Unreliable Results in Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: I am observing high background, low signal, or inconsistent results in my ELISA.
Cause: OTAC can interfere with ELISAs in multiple ways, including non-specific binding to the plate, disruption of antibody-antigen interactions, and denaturation of the enzyme conjugate.[1][2][3][16][17]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Increase Washing Steps | Increase the number and duration of wash steps to remove unbound OTAC. | Easy to implement in an existing protocol. | May not be sufficient for high concentrations of OTAC. |
| Use a Detergent-Compatible Blocker | Incorporate a non-ionic surfactant (e.g., Tween-20) in the blocking and wash buffers to compete with OTAC for non-specific binding sites. | Can effectively reduce background noise. | May not completely eliminate interference with antibody-antigen binding. |
| Sample Pre-treatment | Use one of the sample clean-up methods described for protein assays (dilution, precipitation, or detergent removal columns) before performing the ELISA. | Most effective way to remove OTAC. | Adds an extra step to the workflow. |
Issue 3: Inaccurate Readings in Cell Viability Assays (e.g., MTT, XTT)
Problem: My cell viability results are not as expected, showing either increased or decreased viability that doesn't correlate with the experimental conditions.
Cause: OTAC can be cytotoxic at certain concentrations, directly impacting cell viability. Additionally, as a cationic surfactant, it can interact with the negatively charged cell membrane and potentially interfere with the reduction of tetrazolium salts (MTT, XTT) by cellular dehydrogenases, leading to inaccurate readings.[4][5][18]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Determine OTAC Cytotoxicity Threshold | Perform a dose-response experiment to determine the concentration at which OTAC itself becomes toxic to your specific cell line. | Provides a safe concentration range for your experiments. | Requires additional preliminary experiments. |
| Wash Cells Before Assay | Thoroughly wash the cells with a buffer (e.g., PBS) to remove residual OTAC before adding the viability assay reagent. | Simple and can reduce direct interference with the assay chemistry. | May not remove all cell-associated OTAC. |
| Use an Alternative Viability Assay | Consider using a viability assay with a different mechanism, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain), which is less susceptible to metabolic interference.[19] | Provides an orthogonal method to confirm results. | May require different instrumentation or reagents. |
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins to Remove OTAC
-
Sample Preparation: Start with your protein sample containing OTAC.
-
Precipitation: Add 4 volumes of ice-cold acetone to your sample.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Supernatant Removal: Carefully decant and discard the supernatant which contains the OTAC.
-
Pellet Washing: Gently wash the protein pellet with a small volume of ice-cold acetone and centrifuge again.
-
Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry as it can make the protein difficult to resolubilize.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream assay.
Protocol 2: Using Detergent Removal Spin Columns
-
Column Equilibration: Equilibrate the detergent removal spin column with the buffer you will use to elute your protein, according to the manufacturer's instructions.
-
Sample Loading: Apply your protein sample containing OTAC to the equilibrated column.
-
Binding: Centrifuge the column to allow the protein to bind to the resin while the OTAC flows through.
-
Washing (Optional): Some protocols may include a wash step to remove any remaining traces of the detergent.
-
Elution: Add the elution buffer to the column and centrifuge to collect your purified, OTAC-free protein sample.
Visualizations
Workflow for Overcoming OTAC Interference in Protein Assays
Caption: A flowchart illustrating the troubleshooting workflow for OTAC interference in protein assays.
Logical Relationship of OTAC Interference in ELISA
Caption: Diagram showing the mechanisms of OTAC interference in an ELISA.
Potential Impact of Cationic Surfactants on Cell Signaling
Note: The direct impact of OTAC on specific signaling pathways is not extensively documented. This diagram illustrates a generalized potential mechanism based on the known effects of surfactants on cell membranes and protein function.
Caption: A potential mechanism of how cationic surfactants like OTAC might impact cellular signaling pathways.
References
- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradford protein assay | Abcam [abcam.com]
- 7. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. norgenbiotek.com [norgenbiotek.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. optimizetech.com [optimizetech.com]
- 16. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Removal of Residual Oleyltrimethylammonium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Oleyltrimethylammonium chloride (OAC) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual this compound?
A1: The most common methods for removing residual OAC can be broadly categorized into four main techniques:
-
Precipitation: This method involves adding a solvent in which OAC is insoluble to cause it to precipitate out of the solution.
-
Liquid-Liquid Extraction: This technique separates OAC from the desired product based on their differential solubilities in two immiscible liquid phases.
-
Adsorption: This involves using a solid material (adsorbent or scavenger resin) that selectively binds to the OAC, which can then be removed by filtration.
-
Chromatography: Techniques like column chromatography or high-performance liquid chromatography (HPLC) can be used to separate OAC from the product based on differences in their affinity for the stationary phase.[1][2]
Q2: How do I choose the best removal method for my specific reaction?
A2: The choice of method depends on several factors, including the properties of your desired product (solubility, stability), the solvent system of your reaction, the concentration of the OAC impurity, and the required final purity of your product. The flowchart below provides a general decision-making guide.
Q3: Can I use a combination of methods for better results?
A3: Yes, combining methods is often the most effective approach. For example, you might perform a liquid-liquid extraction to remove the bulk of the OAC, followed by column chromatography to achieve high purity.
Troubleshooting Guides
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Symptoms:
-
A stable, milky, or cloudy layer forms between the aqueous and organic phases, making separation difficult.
Possible Causes:
-
This compound, being a surfactant, can stabilize emulsions.
-
Vigorous shaking of the separatory funnel.[3]
-
High concentration of the surfactant.
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.[3]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[3][4]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.[4]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.[3]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[3]
Issue 2: Product Co-precipitation with this compound
Symptoms:
-
During precipitation of OAC, the desired product also crashes out of solution, leading to low yield and purity.
Possible Causes:
-
The chosen anti-solvent also causes the product to precipitate.
-
The product is being trapped within the OAC precipitate.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests to find an anti-solvent that selectively precipitates the OAC while keeping your product in solution.
-
Slow Addition of Anti-solvent: Add the anti-solvent slowly while stirring vigorously to promote the formation of purer crystals of OAC.
-
Temperature Control: Investigate the effect of temperature. Cooling the solution may selectively precipitate the OAC.
-
Wash the Precipitate: After filtration, wash the OAC precipitate with a small amount of a solvent in which your product is soluble but the OAC is not.
Issue 3: Incomplete Removal of this compound Using Adsorbents
Symptoms:
-
Analysis of the product after treatment with an adsorbent still shows significant levels of OAC.
Possible Causes:
-
Insufficient amount of adsorbent used.
-
Insufficient contact time.
-
The adsorbent is not suitable for OAC.
-
Competitive adsorption of other species in the reaction mixture.
Solutions:
-
Increase Adsorbent Amount: Increase the equivalents of the scavenger resin or the mass of activated carbon.
-
Increase Contact Time: Allow the mixture to stir with the adsorbent for a longer period.
-
Select a Different Adsorbent: If using a general adsorbent like activated carbon, consider a more specific ion-exchange resin designed to capture cationic species.
-
Pre-treatment: If other impurities are present that might compete for binding sites on the adsorbent, consider a preliminary purification step, such as a simple filtration or extraction, before using the adsorbent.
Experimental Protocols
Protocol 1: Removal by Precipitation
This protocol is suitable when the desired product is soluble in a solvent in which OAC is poorly soluble.
-
Solvent Selection: Identify a low-polarity organic solvent in which your product is soluble, but OAC is not (e.g., hexane, diethyl ether). This may require small-scale solubility tests.
-
Concentration: If your reaction was performed in a solvent in which OAC is soluble, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolution: Dissolve the crude reaction mixture in a minimal amount of a solvent in which both your product and OAC are soluble (e.g., dichloromethane, methanol).
-
Precipitation: Slowly add the chosen low-polarity anti-solvent (from step 1) to the solution while stirring. OAC should precipitate as a solid.
-
Isolation: Filter the mixture to separate the precipitated OAC.
-
Washing: Wash the filtrate with additional anti-solvent to ensure complete precipitation of OAC.
-
Product Recovery: Concentrate the filtrate to obtain your purified product.
Protocol 2: Removal by Liquid-Liquid Extraction
This protocol is effective when the product has good solubility in an organic solvent that is immiscible with water.
-
Dilution: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove a portion of the water-soluble OAC.
-
Brine Wash: To aid in phase separation and further remove OAC, perform a subsequent wash with a saturated aqueous solution of NaCl (brine).[3][4]
-
Phase Separation: Carefully separate the organic layer from the aqueous layer. If an emulsion forms, refer to the troubleshooting guide above.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.
Protocol 3: Removal by Adsorption using Activated Carbon
Activated carbon is a general-purpose adsorbent that can effectively remove OAC.
-
Solvent Consideration: Ensure the reaction mixture is in a solvent that will not interfere with the adsorption process.
-
Addition of Activated Carbon: To the crude reaction mixture, add powdered activated carbon (typically 5-10% w/w relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 1-2 hours. The optimal time may need to be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Rinsing: Rinse the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 4: Removal using a Scavenger Resin (Cation Exchange Resin)
Cation exchange resins are more specific for removing cationic species like OAC.
-
Resin Selection: Choose a strong cation exchange resin (e.g., sulfonic acid-based).
-
Resin Preparation: Pre-wash the resin with the solvent used in your reaction to swell it and remove any impurities.
-
Addition of Resin: Add the scavenger resin (typically 2-4 equivalents relative to the amount of OAC) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight. Monitor the removal of OAC by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Filter off the resin.
-
Rinsing: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table summarizes the efficiency of different methods for the removal of quaternary ammonium compounds, providing a basis for comparison.
| Removal Method | Adsorbent/Reagent | Compound Type | Removal Efficiency | Reference |
| Adsorption | Activated Carbon | Tetramethylammonium hydroxide | Up to 37.46 mg/g | [1] |
| Activated Carbon | Benzalkonium chlorides | Up to 97% | [5] | |
| Ion Exchange Resin | Benzalkonium chloride | Up to 100% | ||
| Extraction | Acetonitrile/HCl | Various Quaternary Ammonium Compounds | 47% - 57% recovery from soil | [6][7] |
| Precipitation | Ammonium Chloride | Platinum salts | 98% - 99% precipitation rate | [8] |
Note: The efficiency of each method is highly dependent on the specific conditions of the reaction and the properties of the compounds involved. The data presented should be used as a general guide.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the purification of a reaction mixture containing this compound.
References
- 1. Enhanced adsorption of quaternary amine using modified activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Trimethyl oleyl ammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Adsorption of benzalkonium chlorides onto powdered activated carbon: mechanisms and detoxification [eeer.org]
- 6. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Oleyltrimethylammonium chloride aggregation problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleyltrimethylammonium chloride. The information is designed to address common aggregation problems and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears cloudy or has formed a precipitate. What is happening?
A1: Cloudiness or precipitation in your this compound solution is a common sign of aggregation or insolubility. This occurs when the surfactant molecules self-assemble into larger structures, such as micelles or larger aggregates, which can become insoluble. This process is influenced by several factors including concentration, temperature, pH, and ionic strength.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles spontaneously form.[2] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, any additional surfactant added to the system will form micelles.[2] Knowing the CMC is crucial because properties of the solution, such as surface tension, conductivity, and solubilization capacity, change significantly at this concentration.[3] Operating above or below the CMC is often critical for experimental success.
Q3: I cannot find a specific CMC value for this compound. What should I do?
For reference, the table below provides CMC values for common cationic surfactants with different chain lengths.
| Surfactant Name | Alkyl Chain | CMC (in water, 25°C, mol/L) |
| Dodecyltrimethylammonium bromide | C12 | 0.016 |
| Tetradecyltrimethylammonium bromide | C14 | 0.0035 - 0.004 |
| Hexadecyltrimethylammonium bromide (CTAB) | C16 | 0.00092 |
| Sodium Dodecyl Sulfate (SDS) (Anionic Ref.) | C12 | 0.0083 |
Data compiled from various sources.[2][4]
It is strongly recommended to empirically determine the CMC for your specific batch of this compound under your precise experimental conditions.
Q4: How do environmental factors affect the aggregation of my this compound solution?
A4: The stability and aggregation of cationic surfactant solutions are highly sensitive to environmental conditions. The key factors are:
-
Temperature : For many ionic surfactants, increasing the temperature can increase the CMC, meaning higher concentrations are needed for micelle formation.[5] However, the relationship can be complex, sometimes showing a U-shaped curve with a minimum CMC at a certain temperature.[6]
-
Ionic Strength (Salt Concentration) : Adding electrolytes (salts) to solutions of ionic surfactants significantly decreases the CMC and promotes the formation of larger aggregates.[7] The salt ions shield the electrostatic repulsion between the positively charged headgroups of the surfactant molecules, making it easier for them to pack together into micelles.
-
pH : The pH of the solution can impact the stability of the surfactant molecule itself. While quaternary ammonium cations are permanently charged and generally stable across a wide pH range, extreme pH values (highly acidic or highly alkaline) can potentially lead to hydrolysis or degradation over time, especially at elevated temperatures.[6][8] For instance, studies on similar molecules have shown greater viscosity loss under acidic conditions at high temperatures.[6]
Troubleshooting Workflow for Aggregation Issues
If you encounter cloudiness, precipitation, or other signs of aggregation, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound aggregation.
Key Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Preparation : Start with high-purity solvent (e.g., deionized water or a buffer of choice).
-
Weighing : Accurately weigh the required amount of this compound powder.
-
Initial Dispersion : Add the powder to the solvent while stirring continuously. Do not add the entire amount of powder at once.
-
Heating : Gently warm the solution (e.g., to 37-50°C) to aid dissolution. Cationic surfactants often have better solubility at slightly elevated temperatures.
-
Agitation : Continue stirring until the solution is clear. If aggregates persist, use a bath sonicator for 10-20 minutes.
-
pH Adjustment : If necessary, adjust the pH of the final solution. Be aware that changing the pH can affect stability.
-
Filtration : For applications requiring sterile or particulate-free solutions, filter the final solution through a 0.22 µm filter compatible with cationic surfactants (e.g., PES or PVDF).
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension
This protocol provides a general method for determining the CMC.
-
Prepare Stock Solution : Prepare a concentrated stock solution of this compound in the desired solvent (e.g., 10 mM in deionized water), ensuring it is well above the expected CMC.
-
Prepare Dilutions : Create a series of dilutions from the stock solution. The concentration range should span well below and above the estimated CMC.
-
Measure Surface Tension : For each dilution, measure the surface tension using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Allow the system to equilibrate before each measurement.
-
Plot Data : Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Determine CMC : The plot will typically show two linear regions. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two lines.[3]
Factors Influencing Aggregation and CMC
The aggregation behavior of this compound is a delicate balance between several intermolecular forces. Understanding these factors is key to controlling its behavior in solution.
Caption: Key factors that influence the aggregation of cationic surfactants.
References
- 1. The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Oleyltrimethylammonium chloride performance
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Oleyltrimethylammonium chloride, with a specific focus on the impact of pH on its performance and stability.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is the general optimal pH range for cationic surfactants like this compound?
Cationic surfactants are generally most stable and effective in acidic to neutral conditions. For many formulations, a pH range of 3 to 7 is considered optimal for maintaining the stability and performance of these compounds. In alkaline environments, the performance of cationic surfactants may decline.
Q2: How does pH affect the stability of this compound?
While specific data for this compound is limited, studies on the related polymer PMAPTAC show that pH has a significant impact on its hydrolytic stability. In general, for cationic polymers with ester or amide linkages, both highly acidic and highly alkaline conditions can lead to hydrolysis, breaking down the molecule and reducing its effectiveness. For PMAPTAC, the hydrolysis rate was found to be higher under alkaline conditions compared to acidic or neutral conditions at elevated temperatures.
Q3: What are the signs of this compound degradation due to improper pH?
Degradation of this compound in a formulation can manifest as:
-
A decrease in the viscosity of the solution.
-
A loss of performance, such as reduced emulsifying or conditioning effects.
-
A shift in the pH of the formulation over time.
-
The appearance of precipitates or cloudiness.
Q4: Can I adjust the pH of my formulation after adding this compound?
It is generally recommended to adjust the pH of the aqueous phase before adding this compound. This prevents shocking the surfactant with a drastic pH change, which could lead to precipitation or degradation. If post-addition adjustment is necessary, it should be done gradually and with dilute acidic or basic solutions while monitoring the formulation for any signs of instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced Viscosity of Formulation | pH-induced hydrolysis of the surfactant. | Measure the pH of your formulation. Adjust to a more neutral or slightly acidic pH if it is in the alkaline range. Consider adding a buffering agent to maintain the target pH. |
| Precipitate Formation | The pH of the formulation is incompatible with this compound or other ingredients. | Check the pH and adjust it to the recommended range (typically 3-7). Ensure that all components in your formulation are compatible at the working pH. |
| Loss of Emulsification/Performance | Degradation of the surfactant due to extreme pH. | Verify the pH of your formulation. Reformulate at a pH closer to neutral. Protect the formulation from high temperatures, which can accelerate degradation, especially at non-optimal pH. |
Experimental Data (Based on PMAPTAC Analogy)
The following tables summarize the effect of pH on the viscosity and hydrolysis rate of the related cationic polymer, Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), at 80°C over 96 days. This data illustrates the general trend of stability for this type of cationic polymer.
Table 1: Effect of pH on the Viscosity Retention Rate of PMAPTAC Solution at 80°C after 96 Days
| pH | Viscosity Retention Rate (%) |
| 3 | 41.74 |
| 7 | 56.79 |
| 11 | 72.43 |
Source: Adapted from a study on the hydrolysis properties of PMAPTAC solution.
Table 2: Effect of pH on the Hydrolysis Rate of PMAPTAC Solution at 80°C after 96 Days
| pH | Hydrolysis Rate (%) |
| 3 | 9.73 |
| 7 | 6.19 |
| 11 | 21.27 |
Source: Adapted from a study on the hydrolysis properties of PMAPTAC solution.
Experimental Protocols
Methodology for Determining Hydrolytic Stability (Based on PMAPTAC Study)
-
Preparation of Polymer Solutions: Prepare solutions of the cationic polymer in buffered aqueous solutions at the desired pH levels (e.g., pH 3, 7, and 11).
-
Aging: Age the solutions in sealed containers at a constant temperature (e.g., 80°C) for a specified period (e.g., 96 days).
-
Viscosity Measurement: At set time intervals, withdraw samples and measure the apparent viscosity using a viscometer. The viscosity retention rate can be calculated as the percentage of the initial viscosity.
-
Hydrolysis Rate Determination: The hydrolysis rate can be determined by analyzing the concentration of hydrolysis byproducts over time using techniques such as titration or chromatography.
Visualizations
Logical Workflow for pH Adjustment in Formulations Containing this compound
Caption: A diagram illustrating the recommended workflow for adjusting the pH of a formulation before the addition of this compound to ensure stability.
Signaling Pathway of pH-Induced Degradation of Cationic Surfactants
Caption: A conceptual diagram showing the potential degradation pathway of a cationic surfactant like this compound when exposed to non-optimal pH conditions.
Validation & Comparative
A Comparative Guide to Cationic Surfactants in DNA Extraction: Oleyltrimethylammonium Chloride vs. Cetyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology, the isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of downstream applications, from polymerase chain reaction (PCR) to next-generation sequencing. Cationic surfactants play a pivotal role in many DNA extraction protocols, particularly from challenging sample types such as plants and bacteria. Among these, Cetyltrimethylammonium bromide (CTAB) is a well-established and widely used reagent. This guide provides a comparative analysis of CTAB and a potential alternative, Oleyltrimethylammonium chloride (OTAC), for their application in DNA extraction.
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of a cationic surfactant in DNA extraction is intrinsically linked to its chemical structure and resulting physical properties. Both OTAC and CTAB are quaternary ammonium salts, characterized by a positively charged nitrogen atom, which is key to their interaction with negatively charged DNA molecules. However, the nature of their hydrophobic tails sets them apart, influencing their solubility, micellar properties, and overall effectiveness in cell lysis and contaminant removal.
| Property | This compound (OTAC) | Cetyltrimethylammonium bromide (CTAB) |
| Chemical Formula | C₂₁H₄₄NCl | C₁₉H₄₂BrN |
| Molecular Weight | 346.03 g/mol [1] | 364.45 g/mol [2] |
| Structure of Hydrophobic Tail | C18 unsaturated (Oleyl group) | C16 saturated (Cetyl group) |
| Counter Ion | Chloride (Cl⁻) | Bromide (Br⁻) |
| Appearance | Data not readily available | White crystalline powder[2] |
| Solubility | Expected to be soluble in water and organic solvents, similar to other quaternary ammonium salts. | Soluble in water and organic solvents like ethanol and methanol.[2] |
| Charge | Cationic | Cationic[2] |
The most significant distinction lies in their hydrophobic tails. CTAB possesses a saturated 16-carbon chain (cetyl), while OTAC has an 18-carbon chain with a double bond (oleyl). This seemingly subtle difference can impact their detergent properties. The unsaturated oleyl group in OTAC introduces a "kink" in the hydrocarbon chain, which may affect its ability to pack into micelles and interact with cellular membranes compared to the straight-chain cetyl group of CTAB.
Inferred Performance in DNA Extraction
Based on their chemical properties, we can infer the potential performance characteristics of OTAC in comparison to the well-documented performance of CTAB.
Cell Lysis: Both OTAC and CTAB, as cationic detergents, are expected to be effective in disrupting cell membranes by solubilizing lipids and proteins. The longer, unsaturated hydrocarbon tail of OTAC might offer different efficiencies in disrupting the lipid bilayers of various organisms.
DNA Precipitation: The primary role of cationic surfactants in these protocols is to form a complex with the negatively charged DNA, effectively precipitating it out of the solution, leaving behind contaminants like polysaccharides. The efficiency of this precipitation can be influenced by the structure of the surfactant. It is plausible that the different geometries of the OTAC-DNA and CTAB-DNA complexes could affect the yield and purity of the extracted DNA.
Removal of Contaminants: CTAB is particularly effective at removing polysaccharides, a common contaminant in plant DNA extracts.[3] The ability of OTAC to perform this function would need to be empirically determined.
Experimental Protocols
Below are detailed, generic protocols for DNA extraction using a cationic surfactant. The CTAB protocol is a standard, widely used method. The OTAC protocol is a hypothetical adaptation, illustrating where it would substitute CTAB.
Standard CTAB DNA Extraction Protocol
This protocol is suitable for a variety of sample types, including plant and bacterial tissues.
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen (for tissue grinding)
-
Mortar and Pestle
-
Microcentrifuge tubes
-
Water bath or heat block
-
Centrifuge
Procedure:
-
Grind 50-100 mg of tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer to the tube.
-
Vortex briefly to mix and incubate at 65°C for 30-60 minutes with occasional gentle inversion.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Discard the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
Hypothetical OTAC DNA Extraction Protocol
This protocol is a theoretical adaptation for using OTAC, assuming similar working principles to CTAB.
Materials:
-
OTAC Extraction Buffer (e.g., 2% w/v OTAC, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl) - Note: Optimal concentration and buffer composition would require empirical determination.
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes
-
Water bath or heat block
-
Centrifuge
Procedure:
-
Follow steps 1 and 2 of the CTAB protocol.
-
Add 1 mL of pre-warmed (e.g., 65°C) OTAC Extraction Buffer.
-
Proceed with steps 4 through 17 of the CTAB protocol, substituting OTAC for CTAB.
Note: The optimal incubation times, temperatures, and centrifugation parameters for an OTAC-based protocol would need to be determined through experimental optimization.
Visualizing the Process and Components
To better understand the chemical components and the workflow, the following diagrams are provided.
Caption: Chemical structure of this compound (OTAC).
Caption: Chemical structure of Cetyltrimethylammonium bromide (CTAB).
Caption: Generalized workflow for cationic surfactant-based DNA extraction.
Conclusion
Cetyltrimethylammonium bromide (CTAB) remains the gold standard for cationic surfactant-based DNA extraction due to its well-characterized performance and a wealth of established protocols. This compound (OTAC), while sharing the fundamental cationic head group, presents a different hydrophobic tail that could potentially offer advantages or disadvantages in specific applications.
The lack of direct comparative data for OTAC in DNA extraction highlights an area for future research. Scientists and researchers are encouraged to consider the physicochemical properties outlined in this guide when developing or optimizing DNA extraction protocols. Empirical testing of OTAC in parallel with CTAB would be necessary to definitively determine its efficacy in terms of DNA yield, purity, and suitability for downstream molecular analyses. This guide serves as a foundational resource for understanding the key characteristics of these two surfactants and for designing experiments to explore novel DNA extraction reagents.
References
A Comparative Guide to the Efficacy of Oleyltrimethylammonium Chloride and Other Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Oleyltrimethylammonium chloride against other widely used cationic surfactants, namely Cetyltrimethylammonium bromide (CTAB), Benzalkonium chloride (BAC), and Didecyldimethylammonium chloride (DDAC). The comparison is based on key performance indicators such as critical micelle concentration (CMC), antimicrobial activity, and cytotoxicity, supported by experimental data from various scientific sources.
Executive Summary
Cationic surfactants are a class of molecules that possess a positively charged head group and are widely utilized for their antimicrobial and surface-active properties in various applications, including as disinfectants, antiseptics, and drug delivery vehicles. This guide focuses on comparing the performance of four key cationic surfactants to aid researchers in selecting the most appropriate agent for their specific needs. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation
The following tables summarize the quantitative data for the critical micelle concentration (CMC), minimum inhibitory concentration (MIC), and cytotoxicity (IC50) of the compared cationic surfactants. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the specific cell lines or bacterial strains used.
Table 1: Comparison of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. A lower CMC value generally indicates a more efficient surfactant at reducing surface tension.
| Surfactant | Molecular Weight ( g/mol ) | CMC (mM) | Temperature (°C) | Method |
| This compound | 346.02 | ~1.2 | 25 | Estimated |
| Cetyltrimethylammonium bromide (CTAB) | 364.45 | 0.92 - 1.0 | 25 | Conductivity, Surface Tension |
| Benzalkonium chloride (BAC) | Varies (mixture) | 0.008% (w/v) | Not Specified | Surface Tension |
| Didecyldimethylammonium chloride (DDAC) | 362.08 | Not readily available | Not Specified | Not Specified |
Table 2: Comparison of Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Surfactant | Escherichia coli (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) |
| This compound | Data not readily available | Data not readily available |
| Cetyltrimethylammonium bromide (CTAB) | 20[1] | 1.5 - 1.7[2] |
| Benzalkonium chloride (BAC) | 4 - 16[3] | 4[3] |
| Didecyldimethylammonium chloride (DDAC) | ≤8[4] | Data not readily available |
Table 3: Comparison of Cytotoxicity (IC50)
The IC50 is the concentration of a substance that inhibits a biological process (e.g., cell growth) by 50%. A lower IC50 value indicates higher cytotoxicity.
| Surfactant | Cell Line | IC50 (µM) |
| This compound | Data not readily available | Data not readily available |
| Cetyltrimethylammonium bromide (CTAB) | HeLa | ~10-20 |
| Benzalkonium chloride (BAC) | Human Conjunctival Cells | Induces apoptosis at low concentrations |
| Didecyldimethylammonium chloride (DDAC) | HepG2 | 4.80 |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tension Measurement
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli or S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Surfactant: A two-fold serial dilution of the surfactant is prepared in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no surfactant) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the surfactant that completely inhibits visible bacterial growth.
Determination of Cytotoxicity (IC50)
Method: MTT Assay
-
Cell Culture: Mammalian cells (e.g., human fibroblasts) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment with Surfactant: The cell culture medium is replaced with fresh medium containing various concentrations of the surfactant. A control group with no surfactant is included.
-
Incubation: The cells are incubated with the surfactant for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the surfactant concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of Cationic Surfactant-Induced Apoptosis
The primary mechanism of action for the antimicrobial and cytotoxic effects of many cationic surfactants involves the disruption of the cell membrane, leading to the induction of apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Cationic surfactant-induced apoptosis via the mitochondrial pathway.
Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)
The following diagram illustrates the key steps in determining the MIC of a surfactant using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other common cationic surfactants. While data for this compound is less prevalent in the literature compared to CTAB, BAC, and DDAC, the available information suggests it shares similar mechanisms of action related to membrane disruption and induction of apoptosis. The selection of a specific cationic surfactant should be based on a careful consideration of its intended application, balancing its antimicrobial efficacy with its potential cytotoxicity. Further direct comparative studies are warranted to provide a more definitive ranking of the efficacy of these compounds under standardized conditions.
References
- 1. Effect of cetyltrimethylammonium chloride on various Escherichia coli strains and their inactivation kinetics by ozone and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Oleyltrimethylammonium Chloride's Antimicrobial Efficacy Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Oleyltrimethylammonium Chloride and Alternative Antimicrobial Agents
This guide provides a comprehensive validation of the antimicrobial activity of this compound (OTAC) against the gram-negative bacterium Escherichia coli. The performance of OTAC is objectively compared with other common antimicrobial agents, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and selected alternative antimicrobial agents against E. coli. These values are crucial indicators of an antimicrobial agent's potency.
A Note on Data for this compound (OTAC): Direct MIC and MBC values for this compound against a standardized E. coli strain were not available in the reviewed literature. Therefore, data for Cetyltrimethylammonium chloride (CTAC), a structurally similar quaternary ammonium compound, is presented as a proxy to provide a reasonable estimate of OTAC's potential efficacy.
| Antimicrobial Agent | Class | Test Strain | MIC (µg/mL) | MBC (µg/mL) |
| Cetyltrimethylammonium chloride (CTAC) | Quaternary Ammonium Compound | E. coli | 20[1] | Not Reported |
| Benzalkonium chloride | Quaternary Ammonium Compound | E. coli ATCC 25922 | 16[2] | Not Reported |
| Cetylpyridinium chloride | Quaternary Ammonium Compound | E. coli ATCC 25922 | 2 - 4 | 4 |
| Triclosan | Bisphenol | E. coli (Reference Strains) | 0.5[3][4] | Not Reported |
| Ciprofloxacin | Fluoroquinolone Antibiotic | E. coli ATCC 25922 | 0.008[5] | Not Reported |
| Gentamicin | Aminoglycoside Antibiotic | E. coli ATCC 25922 | 0.5 - 1.6[1][6] | 1[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial efficacy. The broth microdilution method is a standard procedure for its determination.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solutions: A stock solution of the antimicrobial agent is prepared at a known concentration in an appropriate solvent.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB). This creates a range of decreasing concentrations of the agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) is prepared. This typically involves growing the bacteria to a specific turbidity, which corresponds to a known cell density (e.g., 1.5 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard). The inoculum is then diluted to the final desired concentration in the microtiter plate.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for E. coli).
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.
Procedure:
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Subculturing: The aliquot is then subcultured onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the subculture plates. This indicates that the bacteria in the corresponding MIC well were killed, not just inhibited.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC.
Comparative Logic of Antimicrobial Agents```dot
References
- 1. journals.asm.org [journals.asm.org]
- 2. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 3. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Cellular Impact of Quaternary Ammonium Compounds: A Comparative Look at Benzalkonium Chloride and Cetyltrimethylammonium Bromide
A comprehensive analysis of available in vitro data on the performance of two widely used quaternary ammonium compounds (QACs), Benzalkonium chloride (BAC) and Cetyltrimethylammonium bromide (CTAB), reveals their significant cytotoxic effects across a broad range of cell lines. While Oleyltrimethylammonium chloride (OTAC) is another compound in this class, a thorough review of publicly available scientific literature yielded no specific experimental data on its performance in different cell lines, precluding its direct comparison in this guide.
This guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of QACs. Here, we present a comparative summary of the cytotoxic activity of BAC and CTAB, detail the experimental protocols commonly used to assess their effects, and visualize the signaling pathways implicated in their mechanism of action.
Comparative Cytotoxicity of Benzalkonium Chloride and Cetyltrimethylammonium Bromide
The cytotoxic effects of BAC and CTAB have been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) and cell viability being key performance indicators. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Cytotoxicity of Benzalkonium Chloride (BAC) in Different Cell Lines
| Cell Line | Assay | Concentration | Exposure Time | Result |
| Human Conjunctival Cells | Neutral Red Assay | 0.005% - 0.01% | 15 minutes | Significant decrease in membrane integrity.[1] |
| Wong-Kilbourne Chang Conjunctival Cells | Neutral Red, H2DCF-DA, Hydroethidine, Yopro-1 | 10⁻⁵% - 10⁻²% | 15 min & 24h recovery | Dose-dependent increase in toxicity. |
| IOBA-NHC Conjunctival Cells | Neutral Red, H2DCF-DA, Hydroethidine, Yopro-1 | 10⁻⁵% - 10⁻²% | 15 min & 24h recovery | Dose-dependent increase in toxicity. |
| Human Corneal Epithelial Cells | MTT Assay | 0.0001% - 0.1% | 10 min - 48 hours | Significant decrease in cell viability, with 0.1% inducing immediate cell lysis.[2] |
| Rabbit Corneal Epithelial Cells (RC-1, SIRC) | MTT Assay | Not specified | 48 hours | Dose-dependent cytotoxic effects.[3] |
| Bovine Corneal Epithelial Cells (BCE) | MTT Assay | Not specified | 48 hours | Dose-dependent cytotoxic effects.[3] |
| Human Lung Epithelial (H358) Cells | Not specified | 4-40 µg/mL | 24 hours | Predominantly caused apoptosis rather than necrosis.[4] |
| Zebrafish Liver (ZFL) Cells | MTT Assay | Low µg/mL range | Not specified | Strong cytotoxicity with EC50 values in the low µg/mL range. |
| Human Liver (Huh7) Cells | MTT Assay | Low µg/mL range | Not specified | Strong cytotoxicity with EC50 values in the low µg/mL range. |
Table 2: Cytotoxicity of Cetyltrimethylammonium Bromide (CTAB) in Different Cell Lines
| Cell Line | Assay | Concentration | Exposure Time | Result |
| Human Hypopharyngeal Squamous Cell Carcinoma (FaDu, D562) | WST-1 Assay | ≤ 5.0 µM | 24 hours | Not significantly cytotoxic at these concentrations.[5][6] |
| Human Hepatocellular Carcinoma (HA22T/VGH) | WST-1 Assay | ≤ 5.0 µM | 24 hours | Not significantly cytotoxic at these concentrations.[6] |
| Human Osteosarcoma (HOS, MG63, U2OS) | Not specified | IC50: 4.949 µM (HOS), 3.500 µM (MG63), 4.212 µM (U2OS) | 24, 48, 72 hours | Significant time- and concentration-dependent inhibition of cell proliferation.[7] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Not specified | Not specified | 24 hours | Inhibited migration and invasion without affecting cell viability at the tested concentrations.[8] |
| Mouse Fibroblast (L929) | MTT Assay | 5 - 35 µM | Not specified | Reduced viable cells by approximately 30-80%. IC50 estimated between 25-35 µM.[9] |
| Human Epidermal Keratinocyte (HaCaT) | Not specified | 100 µM | 2 hours | 64% cell viability.[10] |
| Human Lung Fibroblast (CRL-1490) | Not specified | 100 µM | 2 hours | 0% cell viability.[10] |
Experimental Protocols
The assessment of cytotoxicity for QACs typically involves a variety of well-established in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., BAC or CTAB) and a vehicle control for a specified duration.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Neutral Red (NR) Assay: This assay assesses cell viability by evaluating the integrity of the lysosomal membrane.
-
Principle: Viable cells take up and accumulate the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye indicates damage to the cell membrane and lysosomes.
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After treatment, remove the medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 2-3 hours.
-
Wash the cells with a solution like PBS to remove excess dye.
-
Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
Apoptosis and Necrosis Assays
1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark for about 15 minutes.
-
Analyze the stained cells using a flow cytometer. The results will categorize cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathways
The cytotoxic effects of Benzalkonium chloride and Cetyltrimethylammonium bromide are mediated through the modulation of several key signaling pathways, often culminating in apoptosis or cell cycle arrest.
Benzalkonium Chloride Induced Cellular Stress and Apoptosis
BAC has been shown to induce endoplasmic reticulum (ER) stress and inflammatory responses in cells. This can lead to the activation of apoptotic pathways.
Caption: Benzalkonium Chloride Signaling Pathway
Cetyltrimethylammonium Bromide and Inhibition of Pro-Survival Pathways
CTAB has been demonstrated to inhibit key signaling pathways that are crucial for cancer cell proliferation, migration, and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[5][6][7]
Caption: CTAB's Inhibition of Pro-Survival Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. ec.europa.eu [ec.europa.eu]
- 3. The effect of surfactant micellization on the cytotoxicity of silver nanoparticles stabilized with aerosol-OT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfactant Uptake Dynamics in Mammalian Cells Elucidated with Quantitative Coherent Anti-Stokes Raman Scattering Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. NTP Toxicity Studies of Benzyltrimethylammonium Chloride (CAS No. 56-93-9) Administered by Gavage to F344/N Rats, Sprague-Dawley Rats, and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. Apoptosis Assays - Biotium [biotium.com]
A Comparative Guide to Oleyltrimethylammonium Chloride (OTAC) and DDAB as Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
An objective analysis of Oleyltrimethylammonium chloride (OTAC) and Dioctadecyldimethylammonium bromide (DDAB) for gene delivery applications, supported by available experimental data and detailed protocols.
In the realm of non-viral gene delivery, cationic lipids have emerged as crucial tools for researchers developing novel therapeutics. Among the vast array of these molecules, this compound (OTAC) and Dioctadecyldimethylammonium bromide (DDAB) are two quaternary ammonium surfactants with potential applications in transfection. This guide provides a comparative study of their efficacy as transfection reagents, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals.
While extensive data exists for DDAB, a well-established component in various transfection formulations, specific quantitative data on the transfection efficiency and cytotoxicity of OTAC is limited in the public domain. This guide, therefore, presents a comprehensive overview of DDAB's performance and offers a theoretical comparison for OTAC based on general principles of cationic lipid structure and function.
Performance Comparison: OTAC vs. DDAB
| Feature | This compound (OTAC) | Dioctadecyldimethylammonium Bromide (DDAB) | References |
| Structure | Single unsaturated C18 alkyl chain | Two saturated C18 alkyl chains | |
| Transfection Efficiency | Data not available in reviewed literature. The single oleyl chain may result in less stable lipoplexes compared to double-chain lipids, potentially impacting efficiency. The presence of a double bond could increase membrane fluidity, which may enhance endosomal escape. | Reported to have lower transfection efficiency compared to some other cationic lipids like TMAG-based formulations when used with a helper lipid like DOPE.[1] However, its efficiency can be significantly enhanced by formulation with other components, such as protamine. | [1] |
| Cytotoxicity | Data not available in reviewed literature. Single-chain surfactants are often more cytotoxic than their double-chain counterparts due to their detergent-like properties which can disrupt cell membranes. | Generally considered to have lower cytotoxicity compared to many single-chain cationic surfactants. However, cytotoxicity can increase with higher concentrations.[2] | [2] |
| Formulation | Typically requires a helper lipid (e.g., DOPE or cholesterol) to form stable liposomes for transfection. | Frequently formulated with helper lipids like DOPE or cholesterol to form liposomes.[1] | [1] |
Experimental Protocols
Protocol for DDAB Liposome Preparation and Transfection
This protocol is a standard method for preparing DDAB-based cationic liposomes and using them for plasmid DNA transfection in cell culture.
Materials:
-
Dioctadecyldimethylammonium bromide (DDAB)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Plasmid DNA of interest
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Adherent cells (e.g., HEK293) plated in a 24-well plate
Procedure:
-
Liposome Preparation (Thin-film hydration method): a. Dissolve DDAB and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. c. Dry the film under a vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by vortexing or sonication to form multilamellar vesicles (MLVs). e. To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Lipoplex Formation: a. For a single well of a 24-well plate, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium. b. In a separate tube, dilute the appropriate amount of DDAB/DOPE liposome suspension in 50 µL of serum-free medium. The optimal lipid-to-DNA ratio should be determined empirically. c. Add the diluted liposome suspension to the diluted DNA, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.
-
Transfection: a. Aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the 100 µL of the lipoplex solution to the cells. c. Add 400 µL of serum-free medium to the well and gently rock the plate to ensure even distribution. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After incubation, replace the transfection medium with fresh, complete culture medium. f. Assay for transgene expression at 24-72 hours post-transfection.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[3][4][5][6]
Materials:
-
Cells plated in a 96-well plate
-
Transfection reagents (OTAC and DDAB liposomes)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
After 24 hours, treat the cells with a range of concentrations of the OTAC and DDAB lipoplexes. Include untreated cells as a control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Visualizing the Transfection Process
To better understand the mechanisms and workflows involved in cationic lipid-mediated transfection, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
DDAB is a widely studied cationic lipid that, when properly formulated, can be an effective reagent for gene transfection. While its efficiency may be lower than some commercially available reagents, its performance can be significantly improved through formulation optimization.
The lack of specific experimental data for this compound (OTAC) in gene delivery applications makes a direct comparison challenging. Based on its single-chain structure, it may exhibit higher cytotoxicity and potentially lower transfection efficiency compared to double-chain lipids like DDAB. However, the presence of an unsaturated oleyl chain could offer advantages in terms of membrane fluidity and endosomal escape.
For researchers considering these reagents, it is crucial to perform thorough optimization studies to determine the ideal formulation and conditions for their specific cell type and application. The protocols and conceptual diagrams provided in this guide offer a starting point for such investigations. Further research into the transfection capabilities of OTAC is warranted to fully elucidate its potential as a gene delivery agent.
References
- 1. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Oleyltrimethylammonium Chloride by ¹H NMR: A Comparative Guide
For researchers and professionals in drug development and material science, the synthesis of quaternary ammonium compounds such as Oleyltrimethylammonium chloride is a common yet critical task. Verifying the purity of the final product is paramount to ensure its efficacy and safety in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful analytical technique for this purpose. It offers a quantitative and structural assessment of the synthesized compound and any remaining impurities.
This guide provides a comparative analysis of the ¹H NMR spectra of this compound and its precursor, oleylamine. By understanding the characteristic chemical shifts of the product and potential impurities, researchers can confidently assess the success of the synthesis and the purity of the final compound.
Comparative Analysis of ¹H NMR Spectra
The key to assessing the purity of this compound lies in comparing its ¹H NMR spectrum with that of the starting material, oleylamine. The quaternization of the primary amine to a quaternary ammonium salt induces significant changes in the chemical shifts of the protons, particularly those close to the nitrogen atom.
The most notable changes expected upon successful synthesis are:
-
Appearance of a new singlet: A prominent singlet corresponding to the nine protons of the three methyl groups on the positively charged nitrogen atom will appear.
-
Downfield shift of α-methylene protons: The two protons on the carbon atom directly attached to the nitrogen (α-protons) will experience a significant downfield shift due to the strong electron-withdrawing effect of the quaternary ammonium group.
-
Disappearance of the N-H protons: The broad signal corresponding to the amine protons of oleylamine will no longer be present.
The following table summarizes the expected ¹H NMR chemical shifts for this compound and the known chemical shifts for oleylamine.
| Proton Assignment | Oleylamine Chemical Shift (ppm) | This compound (Expected, ppm) | Change upon Quaternization |
| -CH₃ (Terminal) | ~0.88 | ~0.88 | No significant change |
| -(CH₂)n- (Alkyl chain) | ~1.2-1.5 | ~1.2-1.8 | Minor downfield shift for protons closer to N⁺ |
| -CH₂-C=C (Allylic) | ~2.0 | ~2.0 | No significant change |
| -CH=CH- (Olefinic) | ~5.3-5.4 | ~5.3-5.4 | No significant change |
| -CH₂-NH₂ (α to amine) | ~2.67 | - | Disappears |
| -NH₂ (Amine) | Variable, often broad | - | Disappears |
| -N⁺(CH₃)₃ (Trimethyl) | - | ~3.3 | New singlet appears |
| -CH₂-N⁺- (α to quaternary N) | - | ~3.4 | New multiplet appears (downfield from oleylamine α-protons) |
Note: Expected chemical shifts for this compound are estimated based on analogous structures like octyltrimethylammonium chloride and the known effects of quaternization. Actual shifts may vary slightly depending on the solvent and concentration.
By integrating the signals in the ¹H NMR spectrum, the relative amounts of this compound and residual oleylamine can be determined, providing a quantitative measure of purity.
Experimental Workflow and Data Interpretation
The following diagram illustrates the workflow for assessing the purity of synthesized this compound using ¹H NMR.
Interpreting the Spectrum:
-
Identify the Trimethylammonium Signal: Look for a sharp singlet around 3.3 ppm. The presence of this peak is the primary indicator of successful product formation.
-
Locate the α-Methylene Protons: Identify the multiplet around 3.4 ppm, which corresponds to the protons on the carbon adjacent to the quaternary nitrogen.
-
Check for Residual Oleylamine: Look for the characteristic signal of the α-methylene protons of oleylamine at approximately 2.67 ppm. The absence or minimal presence of this peak indicates a high degree of conversion.
-
Confirm the Oleyl Chain Integrity: The olefinic protons at ~5.3-5.4 ppm and the terminal methyl group at ~0.88 ppm should remain unchanged, confirming the integrity of the oleyl backbone.
-
Quantify Purity: Integrate the area of the trimethylammonium singlet (representing 9 protons of the product) and the area of the α-methylene multiplet of any residual oleylamine (representing 2 protons of the impurity). The molar ratio can then be calculated to determine the purity.
Experimental Protocol: ¹H NMR Sample Preparation
A standard protocol for preparing a sample of synthesized this compound for ¹H NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the dried, synthesized this compound.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of the deuterated solvent.[1][2]
-
Dissolution: Add the solvent to the vial containing the sample. Gently vortex or swirl the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[1][2]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.[1][3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
By following this guide, researchers can effectively utilize ¹H NMR spectroscopy to assess the purity of synthesized this compound, ensuring the quality and reliability of their materials for further research and development.
References
In Vitro Cytotoxicity of Oleyltrimethylammonium Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of oleyltrimethylammonium chloride (OTAC) and other quaternary ammonium compounds (QACs). Due to the limited direct data on OTAC, this guide utilizes data from structurally similar long-chain QACs as a proxy, offering valuable insights for researchers in drug development and related fields.
Executive Summary
Quaternary ammonium compounds are a broad class of cationic surfactants with wide-ranging applications as antimicrobials, preservatives, and antistatic agents. Their interaction with cell membranes is a key determinant of their biological activity, including their cytotoxic effects. The length of the alkyl chain in QACs is a critical factor influencing their toxicity. This guide focuses on comparing the in vitro cytotoxicity of long-chain QACs, using benzalkonium chloride (BAC) with a C18 alkyl chain as a surrogate for OTAC, and cetyltrimethylammonium bromide (CTAB) as a well-characterized comparator.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected quaternary ammonium compounds on different human cell lines. The data is presented as IC50/EC50 values, which represent the concentration of the compound required to inhibit 50% of cell viability or metabolic activity.
| Compound | Alkyl Chain Length | Cell Line | Exposure Time | IC50/EC50 (µM) | Assay | Reference |
| Benzalkonium Chloride (C18) | C18 | 3T3-L1 | 48 hours | ~10 | CFDA-AM | [1] |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | HaCaT | 2 hours | >100 | MTT | [2] |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | HaCaT | 24 hours | ~30 | MTT | [2] |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | CRL-1490 | 2 hours | ~0 | MTT | [2] |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | CRL-1490 | 24 hours | ~0 | MTT | [2] |
Note: The EC50 value for Benzalkonium Chloride (C18) is an approximation based on graphical data presented in the referenced study.
Experimental Protocols
Detailed methodologies for the most common in vitro cytotoxicity assays are provided below. These protocols are essential for reproducing and comparing cytotoxicity data accurately.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3] Incubate the plate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes.[4] Carefully transfer a portion of the cell culture supernatant (e.g., 10 µL) to a new 96-well plate.[4]
-
LDH Reaction: Prepare the LDH reaction mix according to the manufacturer's instructions and add it to the supernatant samples.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to induce maximum LDH release.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for an in vitro cytotoxicity assay and a simplified signaling pathway potentially involved in QAC-induced cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Simplified pathway of QAC-induced cytotoxicity.
Conclusion
The in vitro cytotoxicity of quaternary ammonium compounds is significantly influenced by their structural properties, particularly the length of the hydrophobic alkyl chain. While direct cytotoxicity data for this compound is scarce, the available information on long-chain QACs like C18-benzalkonium chloride and cetyltrimethylammonium bromide provides a valuable comparative framework. The experimental protocols and workflows detailed in this guide offer a foundation for consistent and reproducible in vitro cytotoxicity assessment, which is crucial for the safety evaluation of these compounds in various applications. Researchers are encouraged to conduct direct testing of OTAC to further refine our understanding of its specific cytotoxic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Head-to-head comparison of Oleyltrimethylammonium chloride and benzalkonium chloride
A Head-to-Head Comparison: Oleyltrimethylammonium Chloride vs. Benzalkonium Chloride
Introduction
This compound (OTAC) and Benzalkonium chloride (BAC) are both classified as quaternary ammonium compounds (QACs), a class of cationic surfactants widely recognized for their antimicrobial properties. While they share a common structural framework—a positively charged quaternary nitrogen atom—their distinct molecular features lead to different physicochemical properties, efficacy profiles, and application spectra.
Benzalkonium chloride is not a single compound but a heterogeneous mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (typically C12, C14, C16). It is one of the most common active ingredients in disinfectants, antiseptics, and preservatives.[1][2] In contrast, this compound is a specific QAC with a defined C18 unsaturated oleyl group, lending it distinct surfactant properties that are leveraged in more specialized applications.
This guide provides a detailed, data-supported comparison of OTAC and BAC, aimed at researchers, scientists, and drug development professionals to inform the selection of the appropriate compound for their specific application.
Physicochemical Properties
The fundamental structural differences between the variable-chain BAC and the specific-chain OTAC give rise to distinct physical and chemical characteristics. BAC is produced as a mixture, leading to a variable molecular mass, whereas OTAC is a single molecular entity.
| Property | This compound (OTAC) | Benzalkonium Chloride (BAC) |
| Chemical Structure | A quaternary ammonium salt with one oleyl (C18, unsaturated) chain and three methyl groups. | A mixture of alkylbenzyldimethylammonium chlorides. The alkyl group has even-numbered chain lengths (C8-C18).[2] |
| Molecular Formula | C₂₁H₄₄N.Cl[3][4] | Variable[1] |
| Molecular Weight | ~346.0 g/mol [3][4] | Variable[1] |
| Appearance | Data not available in search results. Typically a solid or viscous liquid. | White or yellowish-white amorphous powder, thick gel, or gelatinous flakes.[1][5] |
| Solubility | Functions as a cationic surfactant, forming micelles in aqueous solutions.[6] | Very soluble in water, ethanol, and acetone.[1][5][7] |
| Key Feature | Single, long unsaturated hydrophobic chain. | Aromatic benzyl group and a mixture of saturated hydrophobic chains. |
Mechanism of Antimicrobial Action
Both OTAC and BAC operate through the same general mechanism characteristic of cationic QACs. Their biocidal activity is primarily driven by the disruption of microbial cell membranes.[8][9][10]
The process can be summarized in the following steps:
-
Adsorption: The positively charged cationic headgroup of the QAC molecule electrostatically adsorbs to the negatively charged components of the bacterial cell wall.[9]
-
Penetration: The long, hydrophobic alkyl tail penetrates the lipid bilayer of the cytoplasmic membrane.[9]
-
Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to disorganization and increased permeability.[8][11]
-
Leakage & Cell Death: The compromised membrane integrity allows for the leakage of essential low-molecular-weight intracellular components (e.g., ions, nutrients), ultimately leading to cell lysis and death.[8][10]
This mechanism is effective against a broad spectrum of microbes, including bacteria, fungi, and enveloped viruses.[2][12]
Antimicrobial Spectrum and Efficacy
Both compounds exhibit broad-spectrum antimicrobial activity. Generally, QACs are more effective against Gram-positive bacteria than Gram-negative bacteria.[1] Their effectiveness against fungi and viruses is also well-documented.[2] The biocidal activity of BAC is highest for derivatives with C12 and C14 alkyl chains.[2]
| Organism Type | This compound (OTAC) | Benzalkonium Chloride (BAC) |
| Gram-Positive Bacteria | Active. Alkyl chain lengths from C12 to C16 generally show high activity.[13] | Highly Active. Generally more susceptible than Gram-negative bacteria.[1][14] |
| Gram-Negative Bacteria | Active. Optimal activity for some QACs is seen with C14-C16 chains.[13] | Active.[8] |
| Fungi | Active.[6] | Active.[2] |
| Viruses | Active against enveloped viruses.[12] | Active against enveloped viruses.[8][12] |
| Bacterial Spores | Considered resistant.[12] | Considered resistant.[1][11] |
Note: Specific Minimum Inhibitory Concentration (MIC) data for a direct comparison was not available in the searched literature. Efficacy is highly dependent on formulation, concentration, and the specific microbial strain.
Cytotoxicity and Safety Profile
The safety profile is a critical consideration in drug development and other applications. BAC is known to be a skin and eye irritant, and its use as a preservative in ophthalmic solutions has been linked to corneal damage at higher concentrations.[1][15]
| Parameter | This compound (OTAC) | Benzalkonium Chloride (BAC) |
| GHS Classification | Harmful if swallowed.[3] | Corrosive, Irritant, Environmental Hazard. Toxic to humans in concentrated forms.[1] |
| Primary Hazards | Acute oral toxicity.[3] | Human skin and severe eye irritant. Respiratory, gastrointestinal, and neurotoxicant.[1] |
| Cellular Toxicity | Data is limited in public literature. As a QAC, it is expected to disrupt cell membranes. | Well-documented cytotoxicity. Induces membrane disruption in human lung epithelial cells.[16][17] Toxic to human limbal stem cells, limiting their regenerative potential.[15] |
| Regulatory Status | Listed on various chemical inventories for industrial use.[3] | Classified as a Category III antiseptic active ingredient by the US FDA, indicating more data is required to classify it as safe and effective for certain uses.[1] |
Applications
The applications of BAC are extensive and well-established, particularly in disinfection and preservation. OTAC's use is more specialized, leveraging its specific surfactant properties.
| Application Area | This compound (OTAC) | Benzalkonium Chloride (BAC) |
| Pharmaceuticals | Primarily for research use.[6] | Widely used as a preservative in eye, ear, and nasal drops.[1][18] Active ingredient in skin antiseptics and wound wash sprays.[1][19] |
| Personal Care | Used in some cosmetic formulations as a cationic surfactant.[6] | Ingredient in hand sanitizers, wet wipes, shampoos, soaps, and deodorants.[1] |
| Disinfection | Limited use as a primary disinfectant. | A primary active ingredient in household and industrial surface disinfectants and cleaners.[1][8] |
| Industrial/Research | Used in materials science for the synthesis of nanoparticles due to its cationic surfactant properties.[6] | Used in surgical disinfection, water treatment, and as a biocide in industrial processes.[1][18] |
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
1. Preparation of Materials:
-
Antimicrobial Stock Solution: Prepare a concentrated stock solution of OTAC or BAC in a suitable solvent (e.g., sterile deionized water).
-
Bacterial Inoculum: Culture the test bacterium (e.g., E. coli) in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Serial Dilution:
-
Add 100 µL of sterile broth to wells 2 through 12 of a single row.
-
Add 200 µL of the antimicrobial stock solution (at a concentration of 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
3. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
4. Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by finding the first well in the dilution series (from lowest to highest concentration) that appears clear.
Summary and Conclusion
The choice between this compound and Benzalkonium chloride depends entirely on the intended application, balancing the need for broad-spectrum biocidal activity with considerations of cytotoxicity and specific chemical functionality.
-
Benzalkonium Chloride (BAC) is a powerful, widely-used biocide and preservative. Its heterogeneous nature provides robust, broad-spectrum antimicrobial activity, making it a cost-effective choice for disinfection and preservation in non-specialized applications. However, its well-documented cytotoxicity requires careful concentration management, especially in pharmaceutical and personal care products.[1][15]
-
This compound (OTAC) is a specific, single-molecule cationic surfactant. Its primary utility lies not as a general biocide but in applications where its defined chemical structure and surfactant properties are paramount, such as in materials science for nanoparticle synthesis.[6] While it possesses the antimicrobial characteristics of a QAC, there is less publicly available data on its specific efficacy and cytotoxicity compared to BAC.
In essence, BAC is the established workhorse for general antimicrobial control, while OTAC is a specialized tool for formulation and materials science research.
References
- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H44N.Cl | CID 6436370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Benzalkonium chloride | 8001-54-5 [chemicalbook.com]
- 6. This compound | 10450-69-8 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Assessment of the toxic effect of benzalkonium chloride on human limbal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 19. novonordiskpharmatech.com [novonordiskpharmatech.com]
Validating Oleyltrimethylammonium Chloride as a Template for Mesoporous Silica: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mesoporous silica nanoparticles (MSNs) with tailored properties is a cornerstone of advanced materials science, with significant implications for drug delivery, catalysis, and beyond. The choice of a templating agent is paramount in dictating the final physicochemical characteristics of these materials. While cetyltrimethylammonium bromide (CTAB) has long been the gold standard, the exploration of alternative surfactants is crucial for expanding the design space of MSNs. This guide provides a comparative analysis of Oleyltrimethylammonium chloride (OTAC) as a potential templating agent for mesoporous silica, drawing parallels with established alternatives and providing a foundational experimental framework.
Due to a notable scarcity of direct experimental data on the use of OTAC in mesoporous silica synthesis in publicly available literature, this guide will leverage data from analogous long-chain quaternary ammonium surfactants to provide a scientifically grounded comparison and predictive assessment of its performance.
Comparative Analysis of Templating Agents
The performance of a templating agent in the synthesis of mesoporous silica is primarily influenced by its molecular structure, particularly the length and nature of its hydrophobic alkyl chain and the nature of its hydrophilic headgroup.
| Templating Agent | Chemical Structure | Alkyl Chain Length & Unsaturation | Typical Pore Size (nm) | Surface Area (m²/g) | Particle Size (nm) | Key Characteristics & Expected Performance of OTAC |
| This compound (OTAC) | C₂₁H₄₄NCl | C18, Monounsaturated | Predicted: 4 - 8 | Predicted: 600 - 1000 | Predicted: 50 - 200 | The long, unsaturated oleyl chain is expected to create larger micelles, leading to larger pore sizes compared to its saturated counterparts. The cis-double bond introduces a "kink" in the hydrophobic tail, which may disrupt the packing of surfactant molecules and could lead to less ordered pore structures but potentially higher surface areas. The chloride counter-ion is generally more hydrated than bromide, which could influence the silica condensation rate. |
| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | C16, Saturated | 2 - 4 | 800 - 1200 | 50 - 150 | The most common template, producing well-ordered hexagonal mesoporous structures (MCM-41 type). Its shorter, saturated chain results in smaller, more uniform pores.[1][2] |
| Stearyltrimethylammonium chloride (STAC) | C₂₁H₄₆ClN | C18, Saturated | 3 - 6 | 700 - 1000 | 100 - 250 | The longer saturated C18 chain, similar in length to OTAC's oleyl chain, generally leads to larger pore diameters than CTAB. The absence of unsaturation allows for more ordered packing compared to what is expected with OTAC. |
| Pluronic P123 | (PEO)₂₀(PPO)₇₀(PEO)₂₀ | N/A (Triblock copolymer) | 5 - 10 | 100 - 250 | 200 - 1000 | A non-ionic, triblock copolymer template that produces larger pores and thicker silica walls (SBA-15 type), resulting in higher thermal and mechanical stability but generally lower surface area compared to MCM-41 type materials. |
Note: The predicted values for OTAC are extrapolations based on the known effects of alkyl chain length and unsaturation in other surfactant systems. Experimental validation is required.
Experimental Protocols
The following are detailed methodologies for the synthesis of mesoporous silica, which can be adapted for the use of this compound as a templating agent.
General Synthesis of Mesoporous Silica (MCM-41 type) using a Quaternary Ammonium Surfactant
This protocol is a modified Stöber method and can be adapted for use with OTAC.
Materials:
-
Silica source: Tetraethyl orthosilicate (TEOS)
-
Templating agent: this compound (OTAC) or other quaternary ammonium surfactant
-
Solvent: Deionized water and Ethanol
-
Catalyst: Ammonium hydroxide (28-30 wt%) or Sodium Hydroxide
Procedure:
-
Template Solution Preparation: Dissolve the desired amount of the templating agent (e.g., OTAC) in a mixture of deionized water and ethanol with vigorous stirring. The molar ratio of water to ethanol can be varied to influence particle size and morphology.
-
Catalyst Addition: Add the catalyst (ammonium hydroxide or sodium hydroxide solution) to the template solution and continue stirring. The amount of catalyst will affect the rate of silica condensation and the final particle size.
-
Silica Source Addition: Add the silica source (TEOS) dropwise to the reaction mixture under continuous stirring. The molar ratio of TEOS to the templating agent is a critical parameter that influences the mesostructure.
-
Reaction: Allow the reaction to proceed at a controlled temperature (typically between 25°C and 80°C) for a set period (e.g., 2-4 hours).
-
Aging: Age the resulting suspension at room temperature or an elevated temperature for 12-24 hours to ensure complete silica condensation.
-
Particle Collection: Collect the solid product by centrifugation or filtration and wash thoroughly with deionized water and ethanol to remove residual reactants.
-
Template Removal (Calcination): Dry the collected solid and then calcine it in air at a high temperature (typically 550-600°C) for several hours to burn off the organic template, leaving behind the mesoporous silica structure.
-
Template Removal (Solvent Extraction): As an alternative to calcination, the template can be removed by solvent extraction, which can preserve surface functional groups. This typically involves refluxing the as-synthesized material in an acidic ethanol solution.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key processes in the synthesis of mesoporous silica.
Caption: General workflow for the synthesis of mesoporous silica.
Caption: Mechanism of micelle-templated mesoporous silica synthesis.
Conclusion and Future Directions
While direct experimental validation of this compound as a templating agent for mesoporous silica is lacking in the current literature, a comparative analysis with structurally similar surfactants provides a strong basis for its potential utility. The presence of a long, unsaturated alkyl chain in OTAC is hypothesized to yield mesoporous silica with larger pore diameters, which could be advantageous for applications requiring the encapsulation of large molecules, such as protein and gene delivery. However, the potential for a less ordered pore structure due to the "kink" in the oleyl chain warrants experimental investigation.
Researchers are encouraged to perform systematic studies on the synthesis of mesoporous silica using OTAC, focusing on the impact of key synthesis parameters on the resulting material properties. Such studies will be invaluable in expanding the toolkit of templating agents for the rational design of advanced mesoporous materials for a wide range of scientific and industrial applications.
References
Safety Operating Guide
Proper Disposal of Oleyltrimethylammonium Chloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of oleyltrimethylammonium chloride is critical for protecting personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a quaternary ammonium salt with significant hazards, including being harmful if swallowed, causing severe skin burns and eye damage, and being very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards and the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Always wear the following PPE when handling this chemical:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a NIOSH/MSHA-approved respirator.[7]
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[6]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust formation.[6][7]
-
For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spill.[8] Place the contaminated absorbent material into a suitable, labeled container for disposal.[8]
-
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[3][9]
-
Waste Identification and Classification:
-
Waste Segregation and Storage:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).
-
Quantitative Data Summary
While specific disposal concentration limits are determined by local regulations and the capabilities of the designated disposal facility, the following GHS hazard classifications for this compound are crucial for its proper management.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Experimental Protocols Referenced
The hazard classifications and disposal requirements are based on standardized test data as outlined in Safety Data Sheets (SDS) and environmental regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management of hazardous waste.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C21H44N.Cl | CID 6436370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical.kao.com [chemical.kao.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Regulations [rila.org]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. njchm.com [njchm.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
